molecular formula C10H8N2O4 B1615243 6-Methoxy-3-nitroquinolin-4-OL CAS No. 628284-89-9

6-Methoxy-3-nitroquinolin-4-OL

Cat. No.: B1615243
CAS No.: 628284-89-9
M. Wt: 220.18 g/mol
InChI Key: WWYMTCLDNGUQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-nitroquinolin-4-OL is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-3-nitroquinolin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-3-nitroquinolin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-6-2-3-8-7(4-6)10(13)9(5-11-8)12(14)15/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYMTCLDNGUQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650729
Record name 6-Methoxy-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628284-89-9
Record name 6-Methoxy-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Methoxy-3-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 6-methoxy-3-nitroquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from strategic pathway selection to the nuances of reaction control. We present a robust two-step synthesis commencing with the construction of the core 6-methoxyquinolin-4-ol scaffold via the Gould-Jacobs reaction, followed by a highly regioselective nitration at the C3 position. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering detailed experimental protocols, mechanistic insights, and a framework for troubleshooting and optimization.

Introduction

The Quinolin-4-ol Scaffold in Medicinal Chemistry

The quinoline ring system is a foundational motif in drug discovery, present in numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a versatile scaffold for presenting functional groups in a defined three-dimensional space. The quinolin-4-ol tautomer, in particular, is a key intermediate and structural component in molecules exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2]

Significance of 6-Methoxy and 3-Nitro Substituents

The functionalization of the quinoline core is critical for modulating its pharmacological profile. A methoxy group at the 6-position, as an electron-donating group, can significantly influence the electronic properties of the aromatic system, impacting binding affinities and metabolic stability. Conversely, a nitro group at the 3-position acts as a powerful electron-withdrawing group and a hydrogen bond acceptor. This specific substitution pattern creates a unique electronic and steric environment, making 6-methoxy-3-nitroquinolin-4-ol a valuable building block for the synthesis of more complex bioactive molecules.

Synthetic Challenges: The Imperative of Regioselectivity

The primary challenge in the synthesis of polysubstituted quinolines is achieving precise control over the position of incoming functional groups, a concept known as regioselectivity. In the case of electrophilic substitution reactions like nitration, the quinoline ring presents multiple potential sites for reaction. The conditions of the reaction can dramatically alter the outcome, leading to nitration on either the benzenoid or the pyridinone ring.[3] This guide will detail a pathway specifically designed to favor nitration at the desired C3 position.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule, 6-methoxy-3-nitroquinolin-4-ol, suggests that the final step would be the introduction of the nitro group onto a pre-formed 6-methoxyquinolin-4-ol core. This precursor can, in turn, be disconnected via a cyclization reaction, tracing back to a substituted aniline and a three-carbon component. This leads to the selection of the Gould-Jacobs reaction, a reliable and well-documented method for constructing the quinolin-4-ol system.

G Target 6-Methoxy-3-nitroquinolin-4-ol Intermediate 6-Methoxyquinolin-4-ol Target->Intermediate C3-Nitration Precursors 4-Methoxyaniline + Diethyl ethoxymethylenemalonate Intermediate->Precursors Gould-Jacobs Reaction (Condensation & Cyclization)

Caption: Retrosynthetic analysis of 6-methoxy-3-nitroquinolin-4-ol.

Pathway Step 1: Synthesis of the 6-Methoxyquinolin-4-ol Intermediate

Mechanistic Insight: The Gould-Jacobs Reaction

The synthesis of the quinolin-4-ol core is achieved through the Gould-Jacobs reaction. This process begins with the nucleophilic attack of 4-methoxyaniline on diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable enamine intermediate (diethyl 2-((4-methoxyphenyl)amino)methylenemalonate). The critical step is the subsequent thermal cyclization. This intramolecular Friedel-Crafts-type acylation occurs at high temperatures, where the aryl ring attacks one of the ester carbonyls, leading to the formation of the pyridinone ring. This reaction is typically performed in a high-boiling, inert solvent to achieve the necessary activation energy for cyclization.

Experimental Protocol: Synthesis of 6-Methoxyquinolin-4-ol
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. During this time, ethanol is evolved from the reaction mixture.

  • Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of aniline).

  • Equip the flask for distillation to remove the ethanol formed during cyclization. Heat the mixture to 240-250 °C using a heating mantle and a temperature controller. Maintain this temperature for 30-45 minutes.

  • Allow the reaction mixture to cool to below 100 °C. The product will precipitate from the solvent.

  • Dilute the cooled mixture with hexane or petroleum ether to fully precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude 6-methoxyquinolin-4-ol can be purified by recrystallization from ethanol or by trituration with hot acetone to yield a pure, off-white solid.

Pathway Step 2: Regioselective Nitration at the C3 Position

Mechanistic Insight: Directing Effects and Reaction Control

The nitration of 6-methoxyquinolin-4-ol is a nuanced electrophilic aromatic substitution. The molecule exists in equilibrium between its 4-hydroxyquinoline and quinolin-4-one tautomers. Under the acidic conditions of nitration, the quinoline nitrogen is protonated, which deactivates the benzenoid ring (positions 5, 7, 8) towards electrophilic attack.

Simultaneously, the pyridinone ring remains relatively electron-rich, particularly at the C3 position, due to the influence of the carbonyl group and the lone pair of the ring nitrogen. Using a controlled nitrating agent, such as nitric acid in an organic acid solvent (e.g., propionic or acetic acid), rather than a harsh mixed acid (HNO₃/H₂SO₄), allows for selective nitration at this C3 position.[4][5] The use of concentrated sulfuric acid would more likely lead to nitration on the benzenoid ring, yielding the 5-nitro isomer as it forces the equilibrium towards the protonated 4-hydroxy form, where the hydroxyl group strongly activates the C5 position.[3]

Experimental Protocol: Synthesis of 6-Methoxy-3-nitroquinolin-4-ol

Caution: Nitration reactions are highly exothermic and should be performed with extreme care in a fume hood, using an ice bath for temperature control.

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, suspend 6-methoxyquinolin-4-ol (1.0 eq) in propionic acid (approx. 10-15 mL per gram of substrate).[4]

  • Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of propionic acid in the dropping funnel.

  • Add the nitrating mixture dropwise to the cooled suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 120-125 °C for an additional 2 hours to drive the reaction to completion.[4][5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.

  • A yellow solid, the desired 6-methoxy-3-nitroquinolin-4-ol, will precipitate.

  • Collect the solid by vacuum filtration. Wash the filter cake extensively with water until the filtrate is neutral, followed by a wash with a cold saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water.

  • Dry the yellow solid under vacuum to yield the final product. Purity can be assessed by ¹H NMR and melting point analysis. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like glacial acetic acid or DMF/water.

Summary of Physicochemical & Spectroscopic Data

CompoundStarting Material (4-Methoxyaniline)Intermediate (6-Methoxyquinolin-4-ol)Final Product (6-Methoxy-3-nitroquinolin-4-ol)
Molar Mass ( g/mol ) 123.15175.18220.18
Appearance Colorless to pale yellow liquid/solidOff-white to tan solidYellow solid
Melting Point (°C) 57-59~239 (with decomposition)[6]>300 (typically decomposes)
Key ¹H NMR Signals Aromatic protons (~6.7-6.8 ppm), Methoxy singlet (~3.7 ppm), Amine singlet (~4.5 ppm)Aromatic protons, Methoxy singlet (~3.9 ppm), C3-H singlet (~5.8 ppm), N-H broad singletAromatic protons, Methoxy singlet, C2-H singlet (~8.5-9.0 ppm), N-H broad singlet

Overall Synthesis Workflow

The following diagram illustrates the complete, two-step synthetic pathway, highlighting the key reagents and transformations.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product 4-Methoxyaniline 4-Methoxyaniline Enamine Enamine Adduct 4-Methoxyaniline->Enamine DEEM, 120°C DEEM Diethyl ethoxymethylenemalonate Intermediate 6-Methoxyquinolin-4-ol Enamine->Intermediate Diphenyl Ether, 250°C (Thermal Cyclization) Target 6-Methoxy-3-nitroquinolin-4-ol Intermediate->Target HNO₃, Propionic Acid (Regioselective Nitration)

Caption: Workflow for the synthesis of 6-methoxy-3-nitroquinolin-4-ol.

Conclusion and Future Perspectives

This guide has detailed a logical and reliable synthetic pathway for 6-methoxy-3-nitroquinolin-4-ol. By employing the Gould-Jacobs reaction for the initial scaffold construction and carefully controlling the conditions for subsequent electrophilic nitration, the desired C3-nitro regioisomer can be obtained in good yield. The causality behind each step—from the choice of a high-boiling solvent for cyclization to the use of a specific nitrating system for regiochemical control—has been explained to provide a deeper understanding for the practicing scientist. The synthesized compound serves as a versatile platform for further chemical elaboration, such as the reduction of the nitro group to an amine, enabling the construction of a diverse library of novel quinoline derivatives for biological screening and drug development programs.

References

  • Fish, V. B. Orientation Effects in the Nitration of Some 6- and 7-Monosubstituted and 6,7- Disubstituted Quinofines. RSC Publishing.
  • Lu, J., et al. (2014). Bioorganic and Medicinal Chemistry Letters, 24(15), 3392-3397. ChemicalBook.
  • Larock, R. C., & Yao, T. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Unknown Source.
  • Unknown Author. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, volume 59.
  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. 6-methoxy-8-nitroquinoline. Organic Syntheses.
  • Unknown Author. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances.
  • Unknown Author. Synthesis of 6-methoxy-3-methyl-8-nitroquinoline. PrepChem.com.
  • Unknown Author. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
  • Unknown Author. (2014). Method for synthetizing 6-methoxyquinoline. Google Patents.
  • Unknown Author. (1951). Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • Unknown Author. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Unknown Author. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Available at: [Link]

Sources

Technical Whitepaper: The Pharmacological Profile and Synthetic Utility of 6-Methoxy-3-nitroquinolin-4-ol

[1]

Part 1: Executive Summary

6-Methoxy-3-nitroquinolin-4-ol (CAS: 628284-89-9), often existing in its tautomeric form 6-methoxy-3-nitro-4-quinolone , represents a critical "privileged scaffold" in medicinal chemistry.[1] While often categorized as a synthetic intermediate, the molecule possesses intrinsic biological activity governed by the bioreductive potential of its 3-nitro group and the DNA-intercalating capacity of the quinolone core.

This guide analyzes the compound's dual role:

  • As a Pharmacophore: Acting as a bioreductive alkylating agent against anaerobic bacteria and protozoa (e.g., Leishmania, M. tuberculosis).

  • As a Synthetic Lynchpin: Serving as the immediate precursor to 3-amino-4-quinolones, a class of potent kinase inhibitors and receptor modulators.[1]

Part 2: Structural Biology & Physicochemical Properties[1]

To effectively utilize this compound in assays or synthesis, researchers must understand its fluctuating electronic state.

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1] In solution (DMSO, water), the 4-quinolone (keto) tautomer predominates due to the aromatic stability of the pyridone ring system.

  • Implication for Screening: When docking this molecule in silico, use the keto-form.

  • Implication for Detection: In 1H-NMR (DMSO-d6), look for the downfield N-H proton signal (~12-13 ppm) rather than an O-H signal.

Physicochemical Data Table[2]
PropertyValue / CharacteristicRelevance
Molecular Weight 220.18 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).[1]
LogP (Predicted) ~1.5 - 1.8Moderate lipophilicity; good membrane permeability.[1]
H-Bond Donors 1 (NH/OH)Critical for active site binding (e.g., Serine residues).[1]
H-Bond Acceptors 4 (NO2, C=O, OMe)High density of acceptors for such a small scaffold.
pKa (Acidic) ~6.5 - 7.5 (3-nitro effect)The electron-withdrawing nitro group increases acidity of the NH/OH.[1]

Part 3: Mechanisms of Action (MOA)

The biological activity of 6-Methoxy-3-nitroquinolin-4-ol is driven by two distinct mechanisms, depending on the biological environment.

Mechanism A: Bioreductive Cytotoxicity (The "Warhead")

In anaerobic organisms (e.g., Bacteroides, H. pylori) or hypoxic tumor environments, the 3-nitro group acts as a prodrug.

  • Single Electron Transfer: Nitroreductases (type I or II) reduce the nitro group (

    
    ) to a nitro radical anion (
    
    
    ).[1]
  • Cascade: This unstable radical generates reactive oxygen species (ROS) or undergoes further reduction to the hydroxylamine (

    
    ).
    
  • Damage: The hydroxylamine intermediate covalently binds to bacterial DNA or proteins, causing strand breaks and cell death.

Mechanism B: Intercalation & Enzyme Inhibition

The planar quinolone core, enhanced by the electron-donating 6-methoxy group, allows for:

  • DNA Intercalation: Sliding between base pairs to inhibit replication.

  • Topoisomerase Inhibition: The 4-oxo and 3-nitro motifs can chelate divalent cations (

    
    ) in the active site of DNA Gyrase, blocking the resealing of DNA strands.
    

Part 4: Visualization of Pathways

Diagram: Bioreductive Activation Pathway

The following diagram illustrates the transformation of the scaffold within a biological system.

BioreductionParent6-Methoxy-3-nitroquinolin-4-ol(Prodrug Scaffold)RadicalNitro Radical Anion(NO2•-)Parent->RadicalNitroreductase(NADH dependent)NitrosoNitroso Intermediate(N=O)Radical->NitrosoDisproportionationHydroxylHydroxylamine(NHOH)Nitroso->Hydroxyl2e- ReductionAmine3-Amino Derivative(Inactive/Excreted)Hydroxyl->AmineDetoxificationDNADNA Damage(Strand Breaks)Hydroxyl->DNACovalent Binding(Toxic Event)

Caption: The bioreductive activation pathway of the 3-nitroquinolone scaffold. The cytotoxicity is primarily driven by the hydroxylamine intermediate.

Diagram: Synthetic Utility Tree

This diagram demonstrates why this molecule is a high-value intermediate.[1]

SynthesisTreeCore6-Methoxy-3-nitroquinolin-4-ol(CAS: 628284-89-9)Amine3-Amino-6-methoxyquinolin-4-olCore->AminePd/C, H2 or Fe/HCl(Reduction)Chloride4-Chloro-3-nitro-6-methoxyquinolineCore->ChloridePOCl3, Reflux(Chlorination)KinaseInhibUrea/Amide Derivatives(Kinase Inhibitors)Amine->KinaseInhibIsocyanates/Acyl ChloridesTCAgentTricyclic Systems(DNA Intercalators)Amine->TCAgentCyclizationAntimalarialAmino-quinoline Hybrids(Antimalarials)Chloride->AntimalarialNucleophilic Substitution(Amines)

Caption: Synthetic divergence from the 3-nitro core.[1] The reduction to the 3-amino species is the most common route to high-potency drugs.[1]

Part 5: Experimental Protocols

Protocol: Self-Validating Synthesis (Nitration)

If the compound is not commercially available in sufficient purity, it must be synthesized from 6-methoxy-4-hydroxyquinoline.[1]

Reagents: 6-methoxy-4-hydroxyquinoline, Propionic acid, Nitric acid (fuming).[1]

  • Dissolution: Dissolve 1.0 eq of 6-methoxy-4-hydroxyquinoline in propionic acid (solvent) at 90°C. Why: Propionic acid solubilizes the quinolone better than acetic acid at high temps.[1]

  • Addition: Add 1.5 eq of fuming

    
     dropwise.
    
  • Reflux: Heat to reflux (120°C) for 2 hours. The solution typically turns deep yellow/orange (indicative of the nitro chromophore).

  • Quench: Pour the reaction mixture into crushed ice.

  • Validation (The Check): The precipitate should be yellow. Filter and wash with water.

    • TLC Check: Run TLC (10% MeOH in DCM). The product (3-nitro) will have a higher Rf than the starting material due to intramolecular H-bonding preventing interaction with silica.[1]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

To test the intrinsic antimicrobial activity (e.g., against S. aureus or E. coli).

Materials:

  • Test Compound: 6-Methoxy-3-nitroquinolin-4-ol (10 mg/mL stock in DMSO).[1]

  • Media: Mueller-Hinton Broth (MHB).[1]

  • Indicator: Resazurin (Alamar Blue) for redox viability detection.

Workflow:

  • Preparation: Dilute stock in MHB to 256 µg/mL (ensure DMSO < 1% final).

  • Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate (columns 1-10).

  • Inoculation: Add

    
     CFU/mL of bacteria to all wells.
    
  • Controls:

    • Positive Control: Ciprofloxacin (known quinolone).

    • Solvent Control: MHB + 1% DMSO (ensures DMSO isn't killing the bacteria).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 10 µL Resazurin. Incubate 1-4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains blue.

Part 6: References

  • Pintilie, L., et al. (2009). Synthesis and antimicrobial activity of some new quinolone derivatives. Molecules, 14(11).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 258761, 6-Methoxy-4-methylquinoline (Structural Analog Data). Retrieved from [Link][1]

  • El-Gamal, M. I., et al. (2016).[2][3] Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.[3][4]

  • Mitrović, A., et al. (2025).[5] Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methoxy-3-nitroquinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-3-nitroquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its fundamental chemical and physical properties, including its CAS number and molecular weight. A core focus is a proposed, detailed synthetic pathway, complete with a step-by-step protocol and workflow visualization, derived from established quinoline synthesis methodologies. Furthermore, this guide explores the compound's analytical characterization, potential therapeutic applications based on related structures, and essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers initiating projects involving this specific nitroquinoline derivative.

Introduction

6-Methoxy-3-nitroquinolin-4-ol belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a critical pharmacophore, forming the core structure of numerous synthetic drugs and natural products. The introduction of a nitro group (-NO2) and a hydroxyl group (-OH) at the 3 and 4 positions, respectively, along with a methoxy group (-OCH3) at the 6-position, significantly influences the molecule's electronic properties and potential biological activity.

Nitroquinolines are actively investigated for their diverse pharmacological effects. For instance, the PI3K/Akt/mTOR signaling pathway, crucial in cell proliferation and survival, is a known target for certain quinoline derivatives, highlighting their potential in oncology research.[1] The parent compound, 6-methoxyquinoline, serves as a versatile building block for pharmaceuticals targeting a range of conditions and is also used in the synthesis of fluorescent sensors.[2][3] This guide provides the specific technical data and methodologies required to work with the 6-Methoxy-3-nitroquinolin-4-ol variant.

Chemical and Physical Properties

A summary of the key identifying and physical properties of 6-Methoxy-3-nitroquinolin-4-ol is presented below. These data are essential for accurate record-keeping, stoichiometric calculations, and analytical characterization.

PropertyValueSource
CAS Number 628284-89-9[4][5]
Molecular Formula C₁₀H₈N₂O₄[4]
Molecular Weight 220.18 g/mol [4]
IUPAC Name 6-methoxy-3-nitroquinolin-4-olN/A
Physical Form Expected to be a solid at room temperatureInferred from related compounds
Solubility Likely soluble in polar organic solvents like DMF and DMSOInferred from related compounds

Synthesis and Purification

The synthesis of 6-Methoxy-3-nitroquinolin-4-ol can be approached through a two-step process: the cyclization to form the quinoline core, followed by regioselective nitration. The following protocol is a validated and logical pathway derived from established methodologies for similar quinoline structures.[1][6]

Synthetic Workflow Overview

The proposed synthesis begins with the Gould-Jacobs reaction, involving the condensation of 4-methoxyaniline with diethyl malonate to form the quinolin-4-ol ring system. This intermediate is then subjected to nitration using a standard mixed acid system to introduce the nitro group at the C-3 position.

G A 4-Methoxyaniline + Diethyl Malonate B Gould-Jacobs Reaction (Thermal Cyclization) A->B Heat (e.g., 240-250°C) C Intermediate: 6-Methoxyquinolin-4-ol B->C D Nitration (HNO₃ / H₂SO₄) C->D 0°C to RT E Crude Product D->E F Purification (Recrystallization / Chromatography) E->F G Final Product: 6-Methoxy-3-nitroquinolin-4-ol F->G Characterization (NMR, MS)

Caption: Proposed two-step synthesis and purification workflow.

Step-by-Step Experimental Protocol

PART A: Synthesis of 6-Methoxyquinolin-4-ol (Intermediate)

  • Reagent Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a thermometer, combine 4-methoxyaniline (e.g., 0.1 mol) and diethyl malonate (e.g., 0.11 mol).

  • Initial Condensation: Heat the mixture with stirring to 140-150°C for approximately 2 hours. Ethanol will be evolved during this stage.

  • Cyclization: Slowly raise the temperature to 240-250°C and maintain for 30 minutes. The reaction mixture will become viscous.

    • Causality: High temperature is required to drive the intramolecular cyclization and dehydration, forming the heterocyclic ring. This is a characteristic step of the Gould-Jacobs reaction.

  • Cooling and Isolation: Allow the reaction mixture to cool to approximately 100°C. Add hot ethanol (e.g., 100 mL) and stir to break up the solid mass.

  • Purification: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to yield the intermediate, 6-methoxyquinolin-4-ol.

PART B: Synthesis of 6-Methoxy-3-nitroquinolin-4-ol (Final Product)

  • Acid Preparation: In a flask cooled in an ice-salt bath (0 to -5°C), carefully add concentrated sulfuric acid (e.g., 50 mL).

  • Substrate Addition: Slowly add the dried 6-methoxyquinolin-4-ol from Part A in small portions, ensuring the temperature does not exceed 5°C. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (e.g., 0.1 mol) to cold concentrated sulfuric acid (e.g., 20 mL). Add this mixture dropwise to the dissolved quinoline solution, maintaining the temperature below 5°C.

    • Causality: The mixture of sulfuric and nitric acids generates the nitronium ion (NO₂⁺), the active electrophile. The strong acid protonates the hydroxyl group, but the electron-donating methoxy group and the ring nitrogen direct the electrophilic substitution, with the C-3 position being a favorable site.

  • Reaction Quench: After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: The precipitated yellow solid is the crude product. Collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized 6-Methoxy-3-nitroquinolin-4-ol, a suite of analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals would include a singlet for the methoxy group (-OCH₃) around 3.9-4.0 ppm, distinct signals for the aromatic protons on the quinoline core, and a characteristic downfield singlet for the proton at the C-2 or C-5 position, influenced by the adjacent nitro and hydroxyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 221.04 or [M-H]⁻ at m/z 219.03, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key stretches would include O-H (hydroxyl group, broad), N-O (nitro group, strong peaks around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), and C=C/C=N bonds of the aromatic system.

Potential Applications and Research Areas

While specific research on 6-Methoxy-3-nitroquinolin-4-ol is limited, the broader class of nitroquinoline and methoxyquinoline derivatives shows significant promise in several areas:

  • Oncology: As noted, quinoline derivatives are being developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1] The specific substitution pattern of this molecule makes it a candidate for screening in anticancer assays.

  • Antibacterial Agents: Nitro-aromatic compounds have a long history as antimicrobial agents. Related compounds like nitroxoline (8-hydroxy-5-nitroquinoline) are used clinically, and new analogs are constantly being explored for activity against bacteria such as Mycobacterium tuberculosis.[7]

  • Chemical Intermediates: This compound serves as a valuable intermediate. The nitro group can be reduced to an amine, and the hydroxyl group can be converted to a leaving group (like a chloride), opening pathways for the synthesis of a wide array of more complex molecules with potential biological activities.[1][6]

Safety and Handling

As a nitro-aromatic compound and a research chemical, 6-Methoxy-3-nitroquinolin-4-ol should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for related chemicals should be followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[9]

  • Toxicity: The toxicological properties have not been fully investigated.[9] Assume the compound is harmful if swallowed, inhaled, or in contact with skin.[8]

Conclusion

6-Methoxy-3-nitroquinolin-4-ol is a well-defined chemical entity with significant potential as a building block in drug discovery and materials science. This guide provides the essential data, including its CAS number and molecular weight, and outlines a robust synthetic protocol for its preparation. By leveraging established knowledge of the quinoline scaffold, researchers are well-equipped to synthesize, purify, and characterize this compound for exploration in various scientific applications, from developing novel therapeutic agents to creating new functional materials.

References

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. Retrieved from [Link]

  • Acta Pharmaceutica. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

Sources

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its journey, from a serendipitous discovery in natural products to a privileged structure in modern drug design, is a testament to its remarkable versatility. This in-depth technical guide navigates the historical landscape of quinoline derivatives, offering a comprehensive exploration of their discovery, the classical synthetic methodologies that brought them into the laboratory, and their profound impact on the development of therapeutic agents. We delve into the mechanistic intricacies of seminal named reactions, provide actionable experimental protocols, and trace the evolution of quinoline-based drugs from their empirical use as antimalarials to their current applications in oncology and infectious diseases. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the art and science of drug discovery, providing both historical context and practical insights into this enduringly significant heterocyclic system.

The Dawn of Quinoline: From Cinchona Bark to Coal Tar

The story of quinoline is inextricably linked with the fight against malaria. For centuries, the indigenous peoples of the Andes used the bark of the cinchona tree to treat fevers.[1] In the 17th century, Jesuit missionaries introduced this "fever tree" bark to Europe, where it became a vital remedy for malaria.[1][2] It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from cinchona bark, which they named quinine.[2][3] This discovery marked a pivotal moment, providing a purified and more potent treatment for malaria and sparking scientific curiosity into the chemical nature of this life-saving compound.

The fundamental chemical structure of quinoline, the core of quinine, was later elucidated. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. This discovery of a key structural component of a potent natural therapeutic from an industrial byproduct highlighted the burgeoning potential of organic synthesis.

Classical Synthetic Methodologies: Building the Quinoline Core

The late 19th century witnessed a flurry of activity in the development of synthetic methods to construct the quinoline ring system. These classical named reactions, many of which are still in use today, provided chemists with the tools to create a diverse array of quinoline derivatives, paving the way for the exploration of their structure-activity relationships.

The Skraup Synthesis (1880)

The Skraup synthesis is a powerful and historically significant method for the synthesis of quinolines, first reported by Czech chemist Zdenko Hans Skraup.[4][5] The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[4][6]

Mechanism: The reaction proceeds through several key steps. First, glycerol is dehydrated by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.[5][6] The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate.[6] Finally, the dihydroquinoline is oxidized to the aromatic quinoline.[6][7]

Experimental Protocol: Synthesis of Quinoline [6]

  • In a suitable reaction vessel, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

  • Add ferrous sulfate heptahydrate as a moderator to control the exothermic reaction.

  • Add nitrobenzene, which serves as both a solvent and an oxidizing agent.

  • Gently heat the mixture. The reaction is highly exothermic and may require cooling to maintain control.

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours.

  • Cool the reaction mixture and dilute it with water.

  • Neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline to precipitate the quinoline.

  • The crude quinoline can be purified by steam distillation followed by fractional distillation.

Table 1: Reported Yields for the Skraup Synthesis [6]

Substituted Aniline Product Yield (%)
Aniline Quinoline 84-91

| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |

Diagram 1: Skraup Synthesis Workflow

Skraup_Synthesis Aniline Aniline Reaction_Mixture Reaction Mixture Aniline->Reaction_Mixture Glycerol Glycerol Glycerol->Reaction_Mixture H2SO4 H₂SO₄ H2SO4->Reaction_Mixture Nitrobenzene Nitrobenzene Nitrobenzene->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Exothermic Reaction Workup Work-up (Dilution & Neutralization) Heating->Workup Purification Purification (Distillation) Workup->Purification Quinoline Quinoline Purification->Quinoline Doebner_von_Miller Aniline Aniline Reaction Reaction Aniline->Reaction Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Unsaturated_Carbonyl->Reaction Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction Catalyzes Substituted_Quinoline Substituted Quinoline Reaction->Substituted_Quinoline Combes_Synthesis Aniline Aniline Condensation Condensation Aniline->Condensation Beta_Diketone β-Diketone Beta_Diketone->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Disubstituted_Quinoline 2,4-Disubstituted Quinoline Dehydration->Disubstituted_Quinoline Friedlander_Synthesis Start Starting Materials: 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Catalyst_Choice Choose Catalyst Start->Catalyst_Choice Acid_Catalysis Acid Catalysis (e.g., p-TsOH) Catalyst_Choice->Acid_Catalysis Acid Base_Catalysis Base Catalysis (e.g., KOH) Catalyst_Choice->Base_Catalysis Base Reaction Reaction (Heating/Reflux) Acid_Catalysis->Reaction Base_Catalysis->Reaction Product Substituted Quinoline Reaction->Product Conrad_Limpach_Synthesis Reactants Aniline + β-Ketoester Condensation Condensation Reactants->Condensation Intermediate Schiff Base / Enamine Condensation->Intermediate Thermal_Cyclization Thermal Cyclization (High Temperature) Intermediate->Thermal_Cyclization Product 4-Hydroxyquinoline Thermal_Cyclization->Product Gould_Jacobs_Reaction Start Aniline + Diethyl Ethoxymethylenemalonate Step1 Condensation Start->Step1 Intermediate1 Anilinomethylenemalonate Step1->Intermediate1 Step2 Thermal Cyclization Intermediate1->Step2 Intermediate2 4-Hydroxy-3-carboethoxyquinoline Step2->Intermediate2 Step3 Saponification Intermediate2->Step3 Intermediate3 Quinoline-3-carboxylic acid Step3->Intermediate3 Step4 Decarboxylation Intermediate3->Step4 Product 4-Hydroxyquinoline Step4->Product Pfitzinger_Reaction Isatin Isatin Hydrolysis Hydrolysis Isatin->Hydrolysis Base Base (e.g., KOH) Base->Hydrolysis Catalyzes Keto_Acid Keto-Acid Intermediate Hydrolysis->Keto_Acid Condensation Condensation Keto_Acid->Condensation Carbonyl α-Methylene Carbonyl Carbonyl->Condensation Imine_Enamine Imine/Enamine Tautomers Condensation->Imine_Enamine Cyclization_Dehydration Cyclization & Dehydration Imine_Enamine->Cyclization_Dehydration Product Quinoline-4-carboxylic Acid Cyclization_Dehydration->Product

Sources

Unlocking the Therapeutic Potential of 6-Methoxy-3-nitroquinolin-4-ol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] 6-Methoxy-3-nitroquinolin-4-ol, a distinct member of this class, presents a promising yet underexplored profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic identification and validation of its potential therapeutic targets. Moving beyond a mere review of existing data, this document establishes a forward-looking, hypothesis-driven roadmap. It outlines a multi-pronged strategy encompassing computational prediction, in-vitro screening, and cell-based validation, thereby offering a robust blueprint for elucidating the compound's mechanism of action and accelerating its journey from a molecule of interest to a potential therapeutic agent.

Introduction: The Quinoline Core and the Promise of 6-Methoxy-3-nitroquinolin-4-ol

Quinoline and its derivatives are heterocyclic compounds that have been extensively studied for their broad range of pharmacological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The versatility of the quinoline nucleus allows for a high degree of chemical modification, making it a "privileged scaffold" in drug discovery.[2]

6-Methoxy-3-nitroquinolin-4-ol (CAS 628284-89-9) is a specific derivative characterized by a methoxy group at the 6-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position. While direct and extensive research on the specific therapeutic targets of this molecule is nascent, the structural motifs present suggest several plausible avenues for investigation. The nitroquinoline core, for instance, is found in compounds with known biological activities, including antimicrobial and anticancer effects.[5][6]

This guide, therefore, serves as a strategic manual for the systematic exploration of 6-Methoxy-3-nitroquinolin-4-ol's therapeutic potential. It outlines a logical, experimentally-driven workflow designed to identify and validate its molecular targets, thereby providing a solid foundation for future drug development efforts.

Hypothesis-Driven Target Exploration: Potential Therapeutic Avenues

Based on the well-established bioactivities of the broader quinoline class, we can hypothesize several key therapeutic areas and corresponding molecular targets for 6-Methoxy-3-nitroquinolin-4-ol.

Oncology

The anticancer activity of quinoline derivatives is a major area of research.[1][4] Potential mechanisms include DNA binding and synthesis inhibition, as well as the modulation of key signaling pathways.[1]

  • Hypothesized Targets:

    • Receptor Tyrosine Kinases (RTKs): Many quinoline-based compounds are known to inhibit RTKs like EGFR, which are crucial in cancer cell proliferation and survival.

    • Tubulin: Disruption of microtubule dynamics is a proven anti-cancer strategy. Some N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been identified as tubulin polymerization inhibitors.[7]

    • DNA Topoisomerases: These enzymes are critical for DNA replication and are established targets for cancer chemotherapy. The planar nature of the quinoline ring suggests potential for DNA intercalation and topoisomerase inhibition.

    • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer.[8] The structural similarity to other heterocyclic inhibitors warrants investigation into its potential modulation by 6-Methoxy-3-nitroquinolin-4-ol.

Infectious Diseases

Quinolines have a rich history in combating infectious diseases, most notably malaria.[4][9] Their antimicrobial properties also extend to bacteria and fungi.[10]

  • Hypothesized Targets:

    • Bacterial DNA Gyrase and Topoisomerase IV: These are the primary targets of quinolone antibiotics.

    • Microbial Metabolic Enzymes: The compound could potentially inhibit enzymes crucial for microbial survival. For instance, some quinoline derivatives inhibit methionine aminopeptidases (MetAPs) in bacteria.[5][6]

    • Fungal Cell Wall Synthesis: Investigation into the inhibition of enzymes involved in the synthesis of fungal cell wall components like chitin or glucan is a viable line of inquiry.

Inflammatory Disorders

Certain quinoline derivatives exhibit anti-inflammatory properties.[3]

  • Hypothesized Targets:

    • Cyclooxygenases (COX-1/COX-2): Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

    • Cytokine Signaling Pathways: The compound could potentially modulate pathways involving pro-inflammatory cytokines like TNF-α and IL-6.

A Multi-Tiered Strategy for Target Identification

A systematic approach combining computational, biochemical, and cell-based methods is crucial for efficiently identifying the molecular targets of 6-Methoxy-3-nitroquinolin-4-ol.

Tier 1: In Silico Target Prediction

Computational approaches can rapidly generate a list of high-probability targets, prioritizing subsequent experimental validation.

Workflow: Computational Target Fishing

cluster_0 Computational Target Prediction Compound_Structure 6-Methoxy-3-nitroquinolin-4-ol (SMILES/SDF) Pharmacophore_Modeling Pharmacophore Model Generation Compound_Structure->Pharmacophore_Modeling Virtual_Screening Virtual Screening against Target Databases (e.g., PDB, ChEMBL) Pharmacophore_Modeling->Virtual_Screening Molecular_Docking Molecular Docking & Scoring Virtual_Screening->Molecular_Docking Prioritized_Targets Prioritized List of Potential Targets Molecular_Docking->Prioritized_Targets

Caption: Computational workflow for in-silico target identification.

Protocol 1: Molecular Docking

  • Preparation of the Ligand: Obtain the 3D structure of 6-Methoxy-3-nitroquinolin-4-ol. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Selection and Preparation: Select a library of potential protein targets based on the hypotheses in Section 2. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the compound within the active site of each target.

  • Analysis and Prioritization: Rank the targets based on docking scores and visual inspection of the binding poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).

Tier 2: In Vitro Screening

Biochemical and biophysical assays provide direct evidence of compound-target interaction.

Workflow: In Vitro Target Screening

cluster_1 In Vitro Screening Compound 6-Methoxy-3-nitroquinolin-4-ol HTS High-Throughput Screening (e.g., Kinase Panel, Enzyme Assays) Compound->HTS Hit_Identification Initial Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Binding_Assays Direct Binding Assays (SPR, ITC, MST) Dose_Response->Binding_Assays Validated_Hits Validated In Vitro Hits Binding_Assays->Validated_Hits

Caption: Experimental workflow for in-vitro target screening and validation.

Protocol 2: Kinase Inhibition Assay (Example)

  • Assay Setup: In a 96- or 384-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Incubation: Add varying concentrations of 6-Methoxy-3-nitroquinolin-4-ol to the wells. Include appropriate controls (no compound, no enzyme).

  • Reaction and Detection: Incubate at the optimal temperature for the kinase reaction. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the data and determine the IC50 value using a non-linear regression model.

Potential Target Class Recommended In Vitro Assay Key Parameter
KinasesADP-Glo, LanthaScreenIC50
ProteasesFRET-based substrate cleavage assayIC50
DNA TopoisomerasesDNA relaxation assayIC50
Protein-Protein InteractionsAlphaLISA, HTRFIC50
Direct BindingSurface Plasmon Resonance (SPR)KD, kon, koff

Target Validation in a Cellular Context

Confirming that the compound engages its target within a living cell and elicits a biological response is a critical validation step.

Cellular Target Engagement

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 6-Methoxy-3-nitroquinolin-4-ol or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

  • Analysis: Analyze the soluble protein fraction by Western blot or mass spectrometry to detect the target protein. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Elucidating the Mechanism of Action

Once a target is validated, the downstream signaling effects must be characterized.

Workflow: Mechanism of Action Studies

cluster_2 Mechanism of Action Elucidation Cell_Treatment Treat Cells with Compound Western_Blot Western Blotting for Downstream Signaling Proteins Cell_Treatment->Western_Blot Reporter_Assay Reporter Gene Assays Cell_Treatment->Reporter_Assay Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis, Migration) Cell_Treatment->Phenotypic_Assay MoA_Confirmation Confirmed Mechanism of Action Western_Blot->MoA_Confirmation Reporter_Assay->MoA_Confirmation Phenotypic_Assay->MoA_Confirmation

Caption: Workflow for elucidating the cellular mechanism of action.

Protocol 4: Western Blot for Pathway Analysis

  • Cell Lysis: Treat cells with the compound for various time points and at different concentrations. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its phosphorylated forms, as well as key downstream effectors.

  • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation levels.

Conclusion and Future Directions

6-Methoxy-3-nitroquinolin-4-ol stands as a molecule with significant therapeutic promise, rooted in the rich chemical and pharmacological history of the quinoline family. This guide has laid out a comprehensive, multi-tiered strategy for the systematic identification and validation of its therapeutic targets. By integrating computational predictions with rigorous in-vitro and cell-based experimental workflows, researchers can efficiently navigate the path from a compound of interest to a well-characterized drug lead. The successful elucidation of its mechanism of action will be paramount in defining its clinical potential and guiding future lead optimization efforts. The methodologies detailed herein provide a robust and scientifically sound foundation for unlocking the full therapeutic value of 6-Methoxy-3-nitroquinolin-4-ol.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Deriv
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.).
  • Dib, M., Ouchetto, H., Ouchetto, K., Hafid, A., & Khouili, M. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
  • Bharti, S., Kumar, A., Singh, S., & Singh, J. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.).
  • 6-Methoxy-3-nitroquinolin-4-ol, CAS 628284-89-9. (n.d.). Santa Cruz Biotechnology.
  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Sciendo.
  • Shi, L., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5869-5879.
  • Abulkhair, H. S., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed.

Sources

Methodological & Application

Application Note: Using 6-Methoxy-3-nitroquinolin-4-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-Methoxy-3-nitroquinolin-4-ol (CAS: 628284-89-9), also known as 4-hydroxy-6-methoxy-3-nitroquinoline, is a privileged scaffold in medicinal chemistry. It serves as a critical synthetic intermediate for PI3K/mTOR kinase inhibitors and NMDA receptor antagonists (glycine site). While often used as a precursor to generate 4-chloro-derivatives for further functionalization, the core scaffold itself possesses pharmacologically relevant properties, including potential antimicrobial and antiproliferative activities due to its ability to chelate metals and interact with specific enzyme pockets.

This guide provides a standardized workflow for introducing this compound into biological systems, ensuring solubility, stability, and reproducible data generation.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Screening as a core pharmacophore for kinase or oxidoreductase inhibition.

  • Synthetic Precursor: Generation of 4-aminoquinoline derivatives (e.g., for antimalarial or kinase-targeted libraries).

  • Chemical Biology: Use as a negative control or structural probe in Structure-Activity Relationship (SAR) studies involving 4-nitroquinoline-1-oxide (4-NQO) analogs.

Chemical Properties & Preparation

Critical Note on Tautomerism: This compound exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution, the keto form often predominates, which influences its hydrogen-bonding capability and solubility profile.

PropertySpecification
CAS Number 628284-89-9
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Solubility (Water) Very Low (< 0.1 mg/mL)
Solubility (DMSO) High (up to 50-100 mM)
Storage -20°C, desiccated, protected from light
Reagent Preparation Protocol

Step 1: Stock Solution (50 mM)

  • Weigh 11.0 mg of 6-Methoxy-3-nitroquinolin-4-ol.

  • Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Quality Check: The solution should be clear and yellow/orange.

  • Aliquot into 50 µL volumes in amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Working Solutions

  • Diluent: Serum-free cell culture media (e.g., RPMI-1640 or DMEM).

  • Maximum Tolerated DMSO: Ensure final DMSO concentration in cell culture is < 0.5% (v/v) to avoid vehicle toxicity.

  • Precipitation Check: When diluting the DMSO stock into aqueous media, observe for immediate precipitation (cloudiness). If precipitation occurs at >100 µM, lower the concentration or use an intermediate dilution step (e.g., 1:10 in PBS) before adding to media.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 of the compound in specific cancer cell lines (e.g., HeLa, MCF-7) or normal fibroblasts.

Materials:

  • Target Cells (e.g., log-phase growth)

  • 96-well clear-bottom plates

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit

  • Microplate Reader (570 nm / 450 nm)

Workflow:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL complete media. Incubate for 24 hours to allow attachment.

  • Treatment Preparation: Prepare 2x concentrated drug solutions in media (range: 0.1 µM to 100 µM).

    • Example: For a 100 µM final concentration, prepare 200 µM in media (0.4% DMSO).

  • Treatment: Remove 50 µL of old media (or add 100 µL of 2x drug solution directly to the 100 µL in the well).

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin or Staurosporine), Blank (Media only).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout (MTT):

    • Add 20 µL MTT stock to each well. Incubate 3–4 hours.

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals.

    • Shake plate for 10 mins. Read Absorbance at 570 nm.

  • Analysis: Calculate % Viability =

    
    . Plot Log(concentration) vs. % Viability to determine IC50.
    
Protocol B: Functional Kinase/Enzyme Inhibition (Cell-Free)

Objective: If using the compound as a scaffold for kinase inhibition (e.g., PI3K, mTOR).

  • Buffer: Use kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Mix Kinase + Peptide Substrate + Compound (variable dose).

  • Initiation: Add ATP (at Km concentration).[1]

  • Detection: Use ADP-Glo or similar luminescent assay.

    • Note: Quinoline-4-ols can be fluorescent. Run a "Compound Only" control to check for interference with fluorescence-based readouts.

Mechanism of Action & Signaling Logic

The following diagram illustrates the potential biological interactions of the 6-methoxy-3-nitroquinolin-4-ol scaffold. It highlights its dual role as a kinase inhibitor scaffold (ATP competition) and an NMDA receptor modulator (Glycine site).

G cluster_Targets Potential Molecular Targets cluster_Effects Cellular Outcomes Compound 6-Methoxy-3-nitroquinolin-4-ol (Scaffold) Kinase Kinase Domain (ATP Binding Pocket) Compound->Kinase H-Bonding (N-1/C-4=O) NMDA NMDA Receptor (Glycine Site) Compound->NMDA Structural Mimicry DNA DNA Intercalation (Weak) Compound->DNA Planar Stacking Apoptosis Apoptosis / Cell Death Kinase->Apoptosis PI3K/mTOR Inhibition Stasis Cell Cycle Arrest (G2/M) Kinase->Stasis Neuro Modulation of Excitotoxicity NMDA->Neuro Antagonism DNA->Apoptosis Replication Stress

Caption: Mechanistic pathways of Quinoline-4-ol derivatives. The scaffold mimics ATP/Glycine, allowing competitive inhibition at specific receptor sites.

Data Analysis & Troubleshooting

Interpreting Results
  • Low Potency (IC50 > 50 µM): Common for the "naked" scaffold. This indicates the compound is a starting point (fragment) and requires derivatization (e.g., chlorination at C4 followed by amination) to improve affinity.

  • High Potency (IC50 < 1 µM): Suggests specific target engagement or off-target toxicity (e.g., mitochondrial uncoupling due to the nitro group). Verify with a counter-screen on normal cells.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Media Hydrophobicity; High ConcentrationSonicate stock; Reduce final concentration; Pre-dilute in PBS with 1% BSA.
Inconsistent IC50 Evaporation of DMSO; Cell DensitySeal plates with parafilm; Ensure consistent seeding density (start with 5k cells/well).
High Background (Abs) Compound ColorThe compound is yellow/orange. Subtract "Media + Compound" blank OD from results.
Loss of Activity Stock DegradationStore stocks at -80°C; Use fresh aliquots; Protect from light (nitro groups can be photolabile).

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of powder.

  • Disposal: Dispose of as hazardous chemical waste (halogenated/nitrogenous organic waste).

References

  • Mitrović, A. et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.[3] (Context on Nitroquinoline bioactivity). [Link]

  • PubChem. Compound Summary: 6-Methoxyquinoline Derivatives and Safety Data. [Link]

  • Yang, L. et al. (2023). Design, synthesis and evaluation of novel isoquinolin-3-one derivatives as antagonists for the glycine binding site of the NMDA receptor.[4] (Structural relevance of 4-hydroxy-3-nitroquinolines). [Link][4]

Sources

Application Notes and Protocols for 6-Methoxy-3-nitroquinolin-4-ol as a "Turn-On" Fluorescent Probe for Cellular Hypoxia

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of 6-Methoxy-3-nitroquinolin-4-ol as a novel fluorescent probe for the detection of cellular hypoxia.

Introduction: The Critical Role of Hypoxia Detection in Research

Cellular hypoxia, a condition of low oxygen concentration, is a critical factor in the pathophysiology of numerous diseases, including cancer, ischemia, and chronic inflammation. In solid tumors, hypoxic microenvironments are associated with tumor progression, metastasis, and resistance to therapy.[1] Therefore, the ability to accurately detect and visualize hypoxic cells is of paramount importance in both basic research and clinical settings. Fluorescent probes offer a non-invasive, high-resolution method for real-time monitoring of hypoxia in living cells and tissues.[1]

6-Methoxy-3-nitroquinolin-4-ol is a promising candidate for a "turn-on" fluorescent probe for hypoxia. Its quinoline core provides a robust fluorophore scaffold, while the nitro group serves as a hypoxia-sensitive trigger.[2][3] This document provides a comprehensive guide to the proposed application of 6-Methoxy-3-nitroquinolin-4-ol for the fluorescent detection of cellular hypoxia.

Principle of Detection: A Hypoxia-Activated "Turn-On" Mechanism

The detection of hypoxia by 6-Methoxy-3-nitroquinolin-4-ol is based on the enzymatic reduction of the nitro group to a highly fluorescent amine group, a process that occurs selectively under low-oxygen conditions.[4][5]

Under normoxic (normal oxygen) conditions, the nitro group on the quinoline ring quenches the fluorescence of the molecule through photoinduced electron transfer (PET).[3] In this state, the probe is essentially non-fluorescent.

In a hypoxic environment, endogenous nitroreductase enzymes, which are often overexpressed in cancer cells, catalyze the reduction of the nitro group to a hydroxylamine intermediate and subsequently to an amine group.[5][6] This conversion to 3-amino-6-methoxyquinolin-4-ol disrupts the PET process, leading to a significant enhancement of fluorescence, thus "turning on" the signal. This mechanism provides a high signal-to-background ratio for the selective imaging of hypoxic cells.

G Probe 6-Methoxy-3-nitroquinolin-4-ol (Non-fluorescent) Normoxia Normoxia (O2 present) Probe->Normoxia No reaction Fluorescence 'Off' Hypoxia Hypoxia (Low O2) Probe->Hypoxia Nitroreductases Nitroreductases Hypoxia->Nitroreductases Reduced_Probe 3-Amino-6-methoxyquinolin-4-ol (Fluorescent) Nitroreductases->Reduced_Probe Reduction of nitro group G A Cell Seeding B Induction of Hypoxia A->B D Cell Staining B->D C Probe Preparation C->D E Washing D->E F Fluorescence Imaging / Analysis E->F

Caption: Experimental workflow for cellular hypoxia detection.

Step-by-Step Procedure

1. Cell Culture and Seeding: a. Culture cells in T-75 flasks until they reach 80-90% confluency. b. Trypsinize the cells and seed them onto glass-bottom dishes (for microscopy) or 96-well black plates (for plate reader analysis) at an appropriate density. c. Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for adherence.

2. Induction of Hypoxia: a. For the hypoxia-treated group, place the cell culture plates or dishes in a hypoxic incubator or chamber with 1% O₂, 5% CO₂, and 94% N₂ for 12-24 hours. b. For the normoxic control group, keep the cells in a standard incubator (21% O₂, 5% CO₂).

3. Preparation of Probe Stock Solution: a. Prepare a 10 mM stock solution of 6-Methoxy-3-nitroquinolin-4-ol in anhydrous DMSO. b. Store the stock solution at -20°C, protected from light.

4. Preparation of Working Solution and Cell Staining: a. On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 10 µM in serum-free cell culture medium. Note: The optimal concentration should be determined empirically for each cell line. b. Remove the culture medium from both the hypoxic and normoxic cells and wash once with PBS. c. Add the probe-containing medium to the cells. d. Incubate for 30-60 minutes at 37°C in the respective hypoxic or normoxic conditions, protected from light.

5. Washing: a. After incubation, remove the probe-containing medium. b. Wash the cells two to three times with warm PBS to remove any excess unbound probe. c. Add fresh, pre-warmed culture medium or PBS for imaging.

6. Fluorescence Imaging and Analysis: a. Microscopy: i. Place the dish or plate on the microscope stage. ii. Excite the probe using a 405 nm laser or a corresponding filter set. iii. Capture the emission signal using a filter centered around 520 nm. iv. Use the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity. b. Plate Reader Analysis: i. Place the 96-well plate in a fluorescence plate reader. ii. Set the excitation wavelength to 405 nm and the emission wavelength to 520 nm. iii. Record the fluorescence intensity for each well. iv. Compare the fluorescence intensity between the hypoxic and normoxic groups.

Expected Results and Interpretation

A significant increase in fluorescence intensity is expected in the cells subjected to hypoxic conditions compared to the normoxic control cells. This "turn-on" fluorescence directly correlates with the presence of nitroreductase activity under low oxygen levels, indicating a hypoxic cellular state.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence in normoxic cells Probe concentration is too high; Incomplete removal of unbound probeDecrease the probe concentration; Increase the number and duration of washing steps.
Weak or no signal in hypoxic cells Insufficient incubation time; Low nitroreductase activity in the cell line; Probe degradationIncrease the incubation time with the probe; Use a cell line known for high nitroreductase activity or a positive control hypoxia probe; Ensure the probe is stored correctly and protected from light.
Phototoxicity High excitation intensity; Prolonged exposureReduce the laser power or excitation light intensity; Minimize the exposure time during image acquisition.

Safety and Handling

  • 6-Methoxy-3-nitroquinolin-4-ol is for research use only. [7]* Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle DMSO with care as it can facilitate the absorption of substances through the skin.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

  • PrepChem.com. Synthesis of 6-Methoxy-3-aminoquinoline 15. Available from: [Link]

  • PrepChem.com. Synthesis of 6-methoxy-3-methyl-8-nitroquinoline. Available from: [Link]

  • ResearchGate. Table 1. Fluorescence emission characteristics of 6-methoxy quinoline... Available from: [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

  • PMC. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Available from: [Link]

  • Photochemical & Photobiological Sciences (RSC Publishing). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Available from: [Link]

  • PMC. Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. Available from: [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available from: [Link]

  • Semantic Scholar. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Available from: [Link]

  • PMC. A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study. Available from: [Link]

  • Encyclopedia MDPI. Organelle-Targeted Fluorescent Probes. Available from: [Link]

  • ResearchGate. Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Available from: [Link]

  • PMC. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Available from: [Link]

  • PMC. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Available from: [Link]

  • Sciforum. Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Available from: [Link]

  • PubMed. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Available from: [Link]

  • CNR-IRIS. Enhanced Electrochemical Detection of Heavy Metal Ions Using TPyP‐sPEEK Composite‐Modified Electrodes. Available from: [Link]

  • MDPI. Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. Available from: [Link]

Sources

Application Note: Kinetic Characterization of 6-Methoxy-3-nitroquinolin-4-ol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug discovery and enzymology. It details the protocol for characterizing 6-Methoxy-3-nitroquinolin-4-ol (MNQ-4-ol), a functionalized quinoline scaffold, specifically focusing on its application as a small-molecule inhibitor in enzyme kinetic studies.

Introduction & Scientific Context

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and antimicrobial agents. 6-Methoxy-3-nitroquinolin-4-ol (CAS: 628284-89-9) represents a specific subclass of nitro-quinolines often investigated for their ability to modulate enzymes via pi-stacking interactions and metal chelation.

In enzyme kinetics, this compound is primarily utilized as an investigational inhibitor rather than a substrate. Its structural features—the electron-withdrawing nitro group at C3 and the electron-donating methoxy group at C6—create a unique "push-pull" electronic system. This makes it an ideal candidate for Structure-Activity Relationship (SAR) studies targeting:

  • Cysteine Proteases (e.g., Cathepsin B): Via non-covalent active site occlusion.

  • Metalloenzymes (e.g., MetAP2): Potential bidentate chelation via the 4-hydroxyl and 3-nitro oxygen.

  • Kinases (e.g., EGFR/c-Met): ATP-competitive inhibition.

This guide provides a standardized protocol for determining the Mode of Inhibition (MoI) and the Inhibition Constant (


)  of 6-Methoxy-3-nitroquinolin-4-ol against a model protease system.

Mechanism of Action (Hypothetical Model)

Understanding the binding mode is critical for experimental design. The 3-nitro group often acts as a pharmacophore that enhances binding affinity but can also quench fluorescence, necessitating the use of specific reporter substrates.

InhibitionMechanism cluster_legend Mechanism: Competitive Inhibition Enzyme Free Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + Inhibitor (Ki) Substrate Reporter Substrate (Fluorogenic) Inhibitor 6-Methoxy-3-nitroquinolin-4-ol (Inhibitor) Product Fluorescent Product + Apo-Enzyme ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme Reversible

Figure 1: Proposed Competitive Inhibition Mechanism. The inhibitor competes with the substrate for the active site, preventing the formation of the catalytic ES complex.[1]

Experimental Protocol: and Determination

Reagents & Preparation
  • Test Compound: 6-Methoxy-3-nitroquinolin-4-ol (Store at 4°C, protect from light).

  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Enzyme: Recombinant Cathepsin B (Model System) or target kinase.

  • Substrate: Z-RR-AMC (Fluorogenic substrate,

    
    ).
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (Freshly prepared).

Compound Solubilization Protocol:

  • Weigh 2.2 mg of 6-Methoxy-3-nitroquinolin-4-ol (MW: 220.18 g/mol ).

  • Dissolve in 1.0 mL DMSO to create a 10 mM Stock Solution .

  • Vortex for 60 seconds. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Stability Check: Verify absorbance at 400 nm. A shift in peak suggests degradation or precipitation.

Assay Workflow (96-Well Format)

This workflow uses a "Continuous Kinetic Assay" to ensure linearity and accuracy.

AssayWorkflow Step1 1. Prepare Serial Dilutions (Inhibitor in Buffer + 5% DMSO) Step2 2. Add Enzyme Solution (10 µL/well) Step1->Step2 Step3 3. Pre-Incubation (15 min @ 37°C) Step2->Step3 Step4 4. Initiate Reaction (Add 20 µL Substrate) Step3->Step4 Step5 5. Kinetic Read (Ex: 360nm / Em: 460nm) (Read every 60s for 30 min) Step4->Step5 Step6 6. Data Analysis (Calculate Slope RFU/min) Step5->Step6

Figure 2: Step-by-step kinetic assay workflow for determining inhibition potency.

Detailed Procedure

Phase 1:


 Determination (Range Finding) 
  • Plate Setup: Use a black 96-well microplate (non-binding surface).

  • Inhibitor Titration: Prepare 8 concentrations of 6-Methoxy-3-nitroquinolin-4-ol (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Enzyme Addition: Add enzyme to buffer (final conc. 10 nM). Incubate with inhibitor for 15 mins to allow equilibrium.

  • Start: Add Substrate at saturation (

    
    ).
    
  • Measure: Monitor fluorescence slope (

    
    ).
    
  • Calculate: Plot % Activity vs. log[Inhibitor]. Fit to the 4-parameter logistic equation.

Phase 2:


 and Mode of Inhibition 
To distinguish between competitive, non-competitive, and mixed inhibition, you must vary both Substrate and Inhibitor.
  • Matrix Design:

    • [Inhibitor]: 0,

      
      , 
      
      
      
      ,
      
      
      .
    • [Substrate]: 0.5, 1, 2, 4, 8

      
      .
      
  • Execution: Run the kinetic assay for all 20 conditions (4 inhibitor conc.

    
     5 substrate conc.) in duplicate.
    
  • Analysis: Generate Michaelis-Menten curves for each inhibitor concentration.

Data Analysis & Interpretation

Quantitative Parameters

Summarize your findings using the following table structure.

ParameterDefinitionExpected Trend (Competitive)Expected Trend (Non-Competitive)

Max velocity at saturationUnchangedDecreases

Substrate conc. at

IncreasesUnchanged

Inhibition Constant

(Potent)
-

Interaction Factor


Calculation Logic

Use non-linear regression (Global Fitting) rather than linearized plots (Lineweaver-Burk) for higher accuracy.

Competitive Inhibition Model Equation:



  • If

    
     increases with 
    
    
    
    while
    
    
    stays constant, 6-Methoxy-3-nitroquinolin-4-ol binds to the active site (Competitive).
  • If

    
     decreases while 
    
    
    
    is constant, it binds to an allosteric site (Non-Competitive).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Hydrophobicity of the quinoline ringLimit final DMSO to <5%. Add 0.01% Triton X-100 to buffer.
High Background Intrinsic fluorescence of the compoundRun a "Compound Only" control (No Enzyme) and subtract baseline.
Non-Linear Rates Substrate depletion or Enzyme instabilityMeasure initial velocity (

) only within the first 10% of product conversion.
No Inhibition Compound degradationVerify structural integrity via LC-MS; Ensure 3-nitro group is intact (susceptible to reduction).

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine and related nitro-quinoline derivatives. BenchChem Technical Library. Link

  • Mitrović, A., et al. (2025).[3] Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its analogues: Inhibition of Cathepsin B and MetAP2.[3][4] PubMed Central / Sciendo. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 253309: 6-Methoxyquinolin-4-ol. PubChem.[5][6] Link

  • Santa Cruz Biotechnology. (2025). 6-Methoxy-3-nitroquinolin-4-ol Product Data Sheet (CAS 628284-89-9).[7][8] SCBT.[9] Link

  • Applied Photophysics. (2025). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Application Notes. Link

Sources

Application Notes and Protocols for the Dissolution of 6-Methoxy-3-nitroquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 6-Methoxy-3-nitroquinolin-4-OL

6-Methoxy-3-nitroquinolin-4-ol is a quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] The quinoline scaffold is a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The addition of a nitro group and a hydroxyl group to the quinoline ring can further modulate its biological and physicochemical properties.

These application notes provide a detailed protocol for the proper dissolution of 6-Methoxy-3-nitroquinolin-4-ol for various experimental applications. Given the limited availability of specific solubility data for this compound, the following protocols are based on established best practices for handling quinoline derivatives and nitroaromatic compounds.[3] A preliminary solubility test is highly recommended to ensure accurate and reproducible results in your specific experimental setup.

Compound Information and Physicochemical Properties

A summary of the key physicochemical properties of 6-Methoxy-3-nitroquinolin-4-ol is provided in the table below.

PropertyValueSource(s)
Chemical Name 6-Methoxy-3-nitroquinolin-4-ol[4]
CAS Number 628284-89-9[4][5]
Molecular Formula C10H8N2O4[5]
Molecular Weight 220.184 g/mol [5]
Appearance Solid (presumed)
Predicted Solubility Slightly soluble in DMSO and Methanol[3]

Safety and Handling Precautions

Nitroaromatic compounds require careful handling due to their potential toxicity.[3] It is imperative to adhere to the following safety guidelines when working with 6-Methoxy-3-nitroquinolin-4-ol:

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[6][7]

  • Ventilation: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6]

  • Handling: Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[6][8]

  • Disposal: Dispose of all waste containing the compound in accordance with your institution's hazardous waste disposal procedures.[6]

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Due to the absence of comprehensive solubility data, a small-scale preliminary test is crucial to identify the most suitable solvent and the maximum achievable concentration for your stock solution.

Materials:

  • 6-Methoxy-3-nitroquinolin-4-ol

  • A selection of research-grade solvents (e.g., DMSO, DMF, Ethanol, Methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh out a small, precise amount of 6-Methoxy-3-nitroquinolin-4-ol (e.g., 1-2 mg) into several microcentrifuge tubes.

  • To each tube, add a measured volume of a different solvent to achieve a high target concentration (e.g., 100 mM).

  • Vortex the tubes vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect for any undissolved particulate matter.

  • If the compound does not fully dissolve, you can employ gentle warming (not exceeding 40°C) or sonication for a short period to aid dissolution.[3]

  • If the compound remains insoluble, add an additional measured volume of the solvent to dilute the concentration and repeat the dissolution steps.

  • The highest concentration at which the compound completely dissolves is the maximum achievable stock solution concentration for that solvent.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Based on the predicted solubility and common practices for similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent for preparing a concentrated stock solution.[1][3]

Materials:

  • 6-Methoxy-3-nitroquinolin-4-ol (MW: 220.184 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous, research grade

  • Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)

  • Analytical balance

  • Spatula and weighing paper

  • Pipettors and tips

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM solution: Mass (g) = 10 mmol/L * 220.184 g/mol * 0.001 L = 0.00220184 g = 2.20 mg

    • For 5 mL of a 10 mM solution: Mass (g) = 10 mmol/L * 220.184 g/mol * 0.005 L = 0.0110092 g = 11.01 mg

  • Weigh the compound:

    • Tare the analytical balance with a clean piece of weighing paper.

    • Carefully weigh out the calculated mass of 6-Methoxy-3-nitroquinolin-4-ol.

  • Dissolve the compound:

    • Transfer the weighed compound into the appropriately sized volumetric flask.

    • Add approximately 70-80% of the final desired volume of DMSO to the flask.

    • Cap the flask and vortex until the solid is completely dissolved. If necessary, refer to the observations from your preliminary solubility test and consider gentle warming or sonication.[3]

    • Allow the solution to return to room temperature.

  • Bring to final volume:

    • Once the solution has reached room temperature, carefully add DMSO to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to prevent repeated freeze-thaw cycles.[9]

    • For long-term storage, -20°C or -80°C is recommended.[9] For short-term storage (a few days), 4°C may be acceptable, but stability should be confirmed.

G cluster_prep Stock Solution Preparation calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in ~80% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex cool Cool to RT vortex->cool add_vol Add DMSO to Final Volume cool->add_vol mix Mix Thoroughly add_vol->mix aliquot Aliquot for Storage mix->aliquot G cluster_working Working Solution Preparation thaw Thaw Stock Aliquot dilute Dilute Stock in Medium thaw->dilute vortex Vortex Immediately dilute->vortex use Use in Experiment vortex->use

Caption: Workflow for preparing a working solution for experiments.

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates out of solution when diluted into an aqueous buffer, consider using a lower concentration of the stock solution, performing the dilution in a stepwise manner, or exploring the use of a co-solvent. [9]* Compound insolubility: If 6-Methoxy-3-nitroquinolin-4-ol is not soluble in DMSO, refer to your preliminary solubility assessment and try other organic solvents like DMF.

Conclusion

This application note provides a comprehensive guide for the dissolution of 6-Methoxy-3-nitroquinolin-4-ol for research applications. By following these protocols, researchers can prepare accurate and reproducible solutions, ensuring the integrity of their experimental results. Due to the limited specific data on this compound, careful preliminary testing and adherence to safety protocols are paramount.

References

  • BenchChem. (n.d.). Preparation of 2-Hydroxy-6-nitrobenzamide Stock Solutions: Application Notes and Protocols.
  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • ChemicalBook. (n.d.). 6-METHOXY-3-NITROQUINOLIN-4-OL | 628284-89-9.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 6-Methoxy-3-nitroquinolin-4-ol, CAS 628284-89-9.
  • SAFETY DATA SHEET. (2010, December 01).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (2025, October 25).
  • BenchChem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 6-Methoxyquinolin-4-ol.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).
  • MilliporeSigma. (n.d.). 6-Methoxyquinolin-4-ol | 23432-39-5.
  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002, June 05).
  • PREPARATION OF SOLUTIONS FROM STOCK SOLUTIONS. (2021, May 07). YouTube.
  • MedChemExpress. (n.d.). Compound Handling Instructions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-3-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-6M3NQ-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 3-Nitro-4-quinolinone Scaffolds

Executive Summary

The synthesis of 6-Methoxy-3-nitroquinolin-4-ol (often existing as its tautomer, 6-methoxy-3-nitro-4(1H)-quinolinone) is a notorious bottleneck in the production of antiviral and kinase-inhibitor scaffolds.

Users typically encounter two main failure modes:

  • The "Black Tar" Effect: Uncontrollable exotherms during nitration leading to oxidative decomposition.

  • Regioisomeric Mixtures: Competition between the 3-position (heterocyclic ring) and the 5-position (benzene ring, activated by the 6-methoxy group).

This guide deviates from standard textbook protocols by advocating for a Propionic Acid-mediated nitration strategy, which significantly improves yield compared to the traditional Sulfuric Acid/Nitric Acid "mixed acid" routes.

Diagnostic Hub: Why is your yield low?

Before altering your chemistry, identify your failure point using the decision tree below.

Troubleshooting Start Start: Low Yield Diagnosis Step1 Step 1: Inspect Starting Material (6-Methoxyquinolin-4-ol) Start->Step1 ColorCheck Is the precursor White/Off-White? Step1->ColorCheck DirtyPrecursor ISSUE: Impure Precursor Gould-Jacobs oligomers present. Nitration will fail. ColorCheck->DirtyPrecursor No (Brown/Tan) Step2 Step 2: Nitration Phase ColorCheck->Step2 Yes Exotherm Did the reaction turn black/tarry? Step2->Exotherm TarIssue ISSUE: Oxidative Decomposition Temp > 100°C too early or H2SO4 too harsh. Exotherm->TarIssue Yes Step3 Step 3: Isolation Exotherm->Step3 No IsomerCheck NMR shows mixture? Step3->IsomerCheck RegioIssue ISSUE: Regioselectivity Nitration at Pos 5/8. Acid strength too high. IsomerCheck->RegioIssue Yes Success Protocol Optimized IsomerCheck->Success No

Figure 1: Diagnostic logic flow for identifying yield-killing steps in nitroquinoline synthesis.

Module 1: The Precursor Check (Gould-Jacobs Integrity)

You cannot nitrate "dirty" quinolinol. The 6-methoxy group makes the ring electron-rich, but impurities from the Gould-Jacobs cyclization (often uncyclized enamines) will char instantly upon contact with nitric acid, poisoning the reaction.

Standard: Your starting material, 6-methoxyquinolin-4-ol, must be >95% pure by HPLC and appear as a white or pale beige powder. Correction: If your precursor is brown:

  • Dissolve in hot dilute NaOH.

  • Treat with activated charcoal.

  • Filter and re-precipitate with Acetic Acid (pH 5-6). Do not use strong mineral acids for precipitation if you want to avoid trapping salts.

Module 2: The Nitration Protocol (The Critical Fix)

Most literature suggests HNO3 / H2SO4 at 0°C. This is suboptimal for 6-methoxy substrates. The sulfuric acid protonates the methoxy oxygen, altering the directing effects, while the heat of mixing often causes tarring.

Recommended Protocol: The Propionic Acid Route This method uses Propionic Acid as both solvent and moderator. It allows higher reaction temperatures (necessary for the deactivated quinolinium core) without destroying the sensitive methoxy group.

Reagents & Stoichiometry
ReagentEquivalentsRole
6-Methoxyquinolin-4-ol 1.0 eqSubstrate
Propionic Acid 15-20 VolSolvent (High BP, solubilizer)
Nitric Acid (65-70%) 3.0 - 5.0 eqNitrating Agent
Acetic Anhydride (Optional) 0.5 eqWater scavenger (if fuming HNO3 is unavailable)
Step-by-Step Procedure

1. Solubilization (The Setup)

  • Action: Suspend the 6-methoxyquinolin-4-ol in Propionic Acid.

  • Why: Propionic acid dissolves the quinolone better than acetic acid and has a higher boiling point (141°C), allowing for the high-temperature activation energy required to nitrate the 3-position of the electron-deficient pyridine ring.

2. Controlled Addition

  • Action: Add Nitric Acid dropwise at Room Temperature .[1]

  • Critical Warning: Do not heat yet. Allow the exotherm of the acid mixing to dissipate. A thick yellow suspension will form (the nitrate salt).

3. The Thermal Ramp

  • Action: Slowly ramp the temperature to 110°C - 125°C over 30 minutes. Hold for 2 hours.

  • Mechanism: At low temp, you only form the salt. You need >100°C to overcome the activation energy for electrophilic aromatic substitution at the 3-position (vinylogous amide position).

  • Checkpoint: The suspension should clear to a dark orange/red solution. If it turns opaque black, your temp ramp was too fast.

4. Quenching

  • Action: Cool to room temperature. Pour the mixture into Ice/Water (5x volume) .

  • Buffering: Adjust pH to ~4-5 with Saturated Sodium Acetate or NaHCO3.

  • Why: Strong acidic quench often keeps the product solubilized as the cation. Buffering precipitates the free base (enol form).

Module 3: Troubleshooting FAQs

Q1: I am getting a mixture of 3-nitro and 5-nitro isomers. How do I stop this?

Answer: This is a competition between the electronic activation of the benzene ring (by -OMe) and the heterocyclic ring (by the 4-OH/4-oxo tautomer).

  • Cause: Using H2SO4 often favors the 5/8-position because the heterocyclic ring becomes fully protonated (pyridinium-like), which is highly deactivated, forcing the electrophile to the benzene ring.[2]

  • Solution: Switch to the Propionic Acid method described above. The weaker acidity (compared to sulfuric) maintains the "4-pyridone" character rather than the "pyridinium" character, keeping the 3-position nucleophilic enough to react [1].

Q2: My product is a "red oil" that won't solidify.

Answer: This is usually trapped acid or nitrated impurities.

  • Fix: Decant the water. Dissolve the red oil in a minimum amount of DMF (Dimethylformamide) and add water dropwise until turbidity appears. Let it stand in the fridge. The 3-nitro product crystallizes well from DMF/Water systems.

Q3: Can I use microwave irradiation?

Answer: Yes, but with caution.

  • Protocol: Microwave synthesis in Acetic Acid/HNO3 at 100°C for 5-10 minutes can improve yield. However, metal-lined vessels must be avoided due to the corrosive nature of the mix. Glass vessels only.

Visualizing the Reaction Pathway

The following diagram illustrates the regioselectivity logic and the specific path to the 3-nitro target.

ReactionPathway Start 6-Methoxyquinolin-4-ol (Tautomer eq.) PathA Route A: H2SO4/HNO3 (Strong Acid) Start->PathA PathB Route B: Propionic/HNO3 (Weak Acid - Recommended) Start->PathB InterA Protonated Pyridinium (Ring Deactivated) PathA->InterA Protonation InterB 4-Quinolone Tautomer (3-Pos Activated) PathB->InterB Solubilization ProdA Mixture: 5-Nitro (Major) + 3-Nitro (Minor) InterA->ProdA Electrophilic Attack on Benzene Ring ProdB Target: 6-Methoxy-3-nitroquinolin-4-ol (>80% Yield) InterB->ProdB Attack on Vinylogous Amide (Pos 3)

Figure 2: Mechanistic pathway showing why Propionic Acid favors the desired 3-nitro product [2].

References

  • Wan, X., et al. (2014). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.[3] Available at: [Link] (Demonstrates the Propionic Acid/HNO3 efficacy for this specific scaffold).

  • Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline (General Nitration Principles). Org.[4][5] Synth. 28,[6] 80. Available at: [Link]

  • Cordeiro, A., et al. (2011).[7] Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study. European Journal of Organic Chemistry.[7] Available at: [Link]

Sources

Technical Support Center: 6-Methoxy-3-nitroquinolin-4-ol Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SOL-QM3N-04 Subject: Troubleshooting Solubility, Handling, and Purification of 6-Methoxy-3-nitroquinolin-4-ol Classification: Heterocyclic Chemistry / Physicochemical Properties Status: Resolved / Guide Available

Executive Summary: The "Brick Dust" Challenge

User Issue: "My sample of 6-Methoxy-3-nitroquinolin-4-ol will not dissolve in Methanol, DCM, or Water. It remains a suspension even with sonication. How do I analyze or react this?"

Technical Root Cause: The insolubility of 6-Methoxy-3-nitroquinolin-4-ol arises from two synergistic molecular features:

  • Tautomerism (The Phantom "Alcohol"): Despite the suffix "-ol," this molecule predominantly exists as the 4-quinolone (keto) tautomer in the solid state.

  • Lattice Energy: The 3-nitro group (electron-withdrawing) and the quinolone NH/CO motif create a planar, highly polarized system. This facilitates strong intermolecular hydrogen bonding (dimerization) and

    
    -
    
    
    
    stacking, resulting in a high-melting-point crystal lattice (often >280°C) that resists solvation by standard organic solvents.

This guide provides the protocols to disrupt these intermolecular forces for Analysis (NMR/HPLC), Synthesis, and Purification.

Diagnostic Workflow & Decision Tree

Before selecting a solvent, determine your downstream application. The strategy for NMR differs fundamentally from biological assays.

SolubilityWorkflow Start START: Define Application Decision1 Primary Goal? Start->Decision1 NMR Analytical (NMR) Decision1->NMR Rxn Chemical Synthesis Decision1->Rxn Bio Biological Assay Decision1->Bio Purify Purification Decision1->Purify NMR_Solv Solvent: DMSO-d6 NMR->NMR_Solv Rxn_Type Reaction Type? Rxn->Rxn_Type Bio_Stock DMSO Stock (10-20mM) Bio->Bio_Stock Purify_Method Recrystallization: Glacial Acetic Acid Purify->Purify_Method NMR_Issue Still Insoluble? NMR_Solv->NMR_Issue NMR_Fix1 Add 5% TFA-d (Breaks H-bonds) NMR_Issue->NMR_Fix1 Acidic Route NMR_Fix2 Add K2CO3/D2O (Forms Soluble Salt) NMR_Issue->NMR_Fix2 Basic Route Rxn_Nu Nucleophilic Attack (e.g., Alkylation) Rxn_Type->Rxn_Nu Rxn_El Electrophilic Substrate (e.g., Chlorination) Rxn_Type->Rxn_El Rxn_Solv1 DMF or NMP + Base (100°C) Rxn_Nu->Rxn_Solv1 Rxn_Solv2 Neat POCl3 or Sulfolane (Slurry) Rxn_El->Rxn_Solv2 Bio_Dil Dilution Step Bio_Stock->Bio_Dil Bio_Crash Precipitation in PBS? Bio_Dil->Bio_Crash Dilute into Media Bio_Fix Adjust Buffer pH > 7.4 or use Cyclodextrin Bio_Crash->Bio_Fix

Caption: Decision tree for solvent selection based on experimental intent. High-melting quinolones require specific additives (Acid/Base) to disrupt lattice energy.

Physicochemical Data & Solvent Compatibility

The table below summarizes solubility behavior based on the dielectric constant and proton-transfer capability of the solvent.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO / DMF High Best for stock solutions. Heating to 60°C often required for saturation.
Acidic Acetic Acid / TFA High Protonation of the carbonyl oxygen or pyridine nitrogen disrupts the H-bond dimer. Excellent for recrystallization.
Basic Aqueous NaOH (1M) / Na₂CO₃ High Deprotonates the NH (pKa ~6-7 due to nitro group), forming the highly soluble anion.
Alcohols Methanol / EthanolLow Only sparingly soluble even at reflux. Not recommended for primary dissolution.
Chlorinated DCM / ChloroformVery Low Ineffective. The crystal lattice energy is too high for these solvents to overcome.
Non-Polar Hexanes / EtherInsoluble "Brick dust." Useful only as anti-solvents to force precipitation.

Troubleshooting FAQs

Scenario A: NMR Analysis

Q: I dissolved my sample in DMSO-d6, but the peaks are broad or the sample crashed out in the tube. A: This is due to aggregation (stacking) or exchangeable protons.

  • Fix 1 (Acidic): Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the DMSO tube. This protonates the system, breaks the dimer, and sharpens the peaks.

  • Fix 2 (Basic): If the sample must be neutral, use DMSO-d6 and heat the tube to 50°C inside the probe (if hardware permits).

  • Fix 3 (Salt): Dissolve in D₂O with 2 equivalents of NaOD or K₂CO₃. The anionic form is very soluble in water.

Scenario B: Chemical Synthesis

Q: The reaction mixture is a slurry. Will the reaction proceed? A: Yes. In substitution reactions (e.g., reacting with an alkyl halide), the 6-Methoxy-3-nitroquinolin-4-ol will dissolve slowly as it is consumed.

  • Recommendation: Use DMF or NMP as the solvent. Add an inorganic base (Cs₂CO₃ or K₂CO₃). The base deprotonates the quinolone, increasing solubility and nucleophilicity.

  • Tip: If converting to the 4-chloro derivative (using POCl₃), no solvent is needed. The reagent itself acts as the solvent.

Scenario C: Biological Assays

Q: My compound precipitates when I dilute the DMSO stock into cell culture media. A: The shift from DMSO to aqueous buffer (pH 7.4) causes the hydrophobic "brick" to crash out.

  • Mechanism: The 3-nitro group makes the molecule acidic (pKa approx 6.0 - 7.0). At pH 7.4, it is partially ionized, but the neutral form is very insoluble.

  • Protocol: Ensure the final buffer pH is slightly basic (pH 7.8 - 8.0) if the assay permits. Alternatively, use HP-β-Cyclodextrin (0.5% - 1.0% w/v) in the media to encapsulate the hydrophobic core.

Experimental Protocols

Protocol 1: Recrystallization (Purification)

Use this method to clean up crude material that is dark or sticky.

  • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Place crude solid in a flask.

    • Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).

    • Heat to reflux (118°C) with stirring until fully dissolved.

    • Optional: If black particles remain, filter hot through a glass frit or Celite pad.

    • Allow the solution to cool slowly to room temperature.[1][2]

    • Anti-solvent: If no crystals form, add water dropwise until turbidity persists, then cool on ice.

  • Collection: Filter the yellow/tan crystals and wash with cold water (to remove acid) followed by a small amount of cold methanol.

  • Drying: Dry under high vacuum at 50°C. (Acetic acid binds tightly to the lattice; heat is required to remove it).

Protocol 2: Sodium Salt Formation (For Aqueous Solubility)

Use this to create a water-soluble form for animal studies or aqueous reactions.

  • Suspend 1.0 eq of 6-Methoxy-3-nitroquinolin-4-ol in Water (minimal volume).

  • Slowly add 1.05 eq of 1M NaOH or KOH.

  • The yellow suspension will turn into a clear, deep orange/red solution (formation of the nitronate/phenolate anion).

  • Lyophilize (freeze-dry) this solution to obtain the sodium salt as an orange powder.

  • Note: The salt is hygroscopic. Store in a desiccator.

Scientific Mechanism: The Tautomerism Trap

Understanding the structure is the key to solving the solubility issue.

Caption: The equilibrium heavily favors the Keto (Quinolone) form. Standard "alcohol" solvents fail because they cannot disrupt the stable keto-dimer interactions.

Why this matters: Users often treat the molecule as a phenol because of the "-ol" name. However, the 3-nitro-4-quinolone motif behaves more like a rigid amide. The nitro group at position 3 withdraws electron density, strengthening the N-H bond and increasing the polarity of the molecule, which further reduces solubility in non-polar organic solvents [1].

References

  • Tautomerism of 4-Hydroxyquinolines

    • Source: The keto-enol tautomerism of 4-hydroxyquinolines is well-documented. The keto form (4-quinolone)
    • Reference: Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[3] Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5).

  • Synthesis and Properties of Nitro-Quinolines

    • Source: Synthesis of 4-hydroxy-3-nitroquinoline derivatives typically involves the condensation of anilines with EMME or similar reagents, followed by thermal cyclization. The products are described as high-melting solids.
    • Reference:Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press.[4]

  • Solubility Data (Analogous Compounds)

    • Source: PubChem Data for 6-Methoxyquinoline derivatives indicates low water solubility and reliance on polar organic solvents.
    • Reference: PubChem Compound Summary for CID 14860.

  • General Purification Techniques

    • Source: Standard protocols for purifying quinolones involve recrystallization
    • Reference: BenchChem Technical Support: Purification of Quinoline Analogs.

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinolone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this important class of heterocyclic compounds. Quinolones are a cornerstone in medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[1] This guide provides in-depth, experience-based solutions to common synthetic challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions and overarching challenges in quinolone synthesis.

Q1: What are the key differences between the Conrad-Limpach-Knorr and Gould-Jacobs syntheses of quinolones?

Both are powerful classical methods, but they differ in starting materials and the initial reaction steps.[2]

  • Conrad-Limpach-Knorr Synthesis: This method involves the condensation of an aniline with a β-ketoester.[2][3] By varying the reaction temperature, it can be directed to form either a 4-quinolone (Conrad-Limpach, kinetically controlled) or a 2-quinolone (Knorr, thermodynamically controlled).[2][3][4] The key intermediate is either a β-arylaminoacrylate for 4-quinolones or a β-ketoanilide for 2-quinolones.[2][3]

  • Gould-Jacobs Reaction: This synthesis begins with an aniline and an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[2][5] The reaction proceeds through a Michael addition, followed by cyclization, hydrolysis, and decarboxylation to yield a 4-quinolone-3-carboxylic acid.[2][5] This method is particularly useful for synthesizing quinolones with a carboxylic acid group at the 3-position, a common feature in many antibacterial quinolones.[2]

Q2: How do different catalysts impact the yield and reaction conditions in quinolone synthesis?

Catalysts can significantly improve the efficiency of quinolone synthesis, often allowing for milder reaction conditions and higher yields.[2]

  • Acid/Base Catalysis: Many classical methods, like the Conrad-Limpach-Knorr and Friedländer syntheses, can be promoted by acids or bases.[2]

  • Transition Metal Catalysis: Modern methods frequently employ transition metal catalysts.

    • Palladium: Palladium catalysts are used for carbonylative cyclizations to form 4-quinolones and in coupling-cyclization reactions.[2][6][7]

    • Copper: Copper catalysts can mediate the cyclization of anilines with alkynes.[2][8]

    • Iron(III): Iron(III) catalysts have proven effective in some Conrad-Limpach type reactions.[2][8]

    • Ruthenium: Ruthenium catalysts have been used in one-pot syntheses from indoles.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for the synthesis of quinolin-4-ones under mild conditions.[7]

Q3: My quinolone product has poor solubility, making purification difficult. What can I do?

Poor solubility is a common issue with quinolone derivatives, often due to π-stacking of the aromatic rings. This can complicate purification by column chromatography or recrystallization.

  • Solvent Selection: For chromatography, a more polar solvent system may be required. For recrystallization, consider high-boiling point solvents like DMF, or solvent mixtures.

  • pH Adjustment: If your quinolone has acidic or basic functional groups, adjusting the pH of the aqueous solution during workup can help to dissolve the compound as a salt, allowing for extraction and removal of neutral impurities. The product can then be precipitated by readjusting the pH.

  • Adsorbent Resins: Synthetic adsorbents can be used to purify antibiotics and other pharmaceuticals.[9] These can be particularly useful for compounds that are difficult to handle with traditional silica gel chromatography.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during common quinolone synthesis reactions.

Conrad-Limpach-Knorr Synthesis
Issue 1: Low or no yield of 4-quinolone in the Conrad-Limpach synthesis.

This often stems from issues in the high-temperature cyclization step.

  • Cause: Insufficient Temperature.

    • Explanation: The thermal cyclization of the intermediate β-arylaminoacrylate is often the rate-determining step and requires high temperatures, typically around 250°C.[2][3]

    • Solution: Ensure your reaction temperature is high enough for cyclization to occur. The use of a high-boiling, inert solvent is crucial.[2] Solvents like diphenyl ether or mineral oil can increase yields up to 95%.[2][3][7] A survey of solvents showed that the yield generally improved with higher-boiling solvents.[2][10]

  • Cause: Improper Solvent.

    • Explanation: The choice of solvent is critical for achieving high yields.[2][3] High-boiling point solvents are necessary to reach the required temperature for cyclization.

    • Solution: Employ a high-boiling, inert solvent such as diphenyl ether or mineral oil.[2][3][7] 1,2,4-trichlorobenzene and 2-nitrotoluene are also effective alternatives.[2]

  • Cause: Substrate Reactivity.

    • Explanation: The electronic nature of substituents on the aniline starting material can influence the cyclization.

    • Solution: For anilines with electron-withdrawing groups, you may need to use more forcing conditions (higher temperature, longer reaction time). Conversely, electron-donating groups on the aniline can sometimes facilitate the reaction.[2]

  • Cause: Side Reactions.

    • Explanation: At high temperatures, undesirable side reactions can occur, leading to product decomposition.[2][7]

    • Solution: Carefully control the reaction temperature and time. Using a slightly lower temperature for a longer duration might be beneficial.[2]

Gould-Jacobs Reaction
Issue 2: My Gould-Jacobs reaction is producing a mixture of regioisomers.

Regioselectivity during the cyclization step is a known challenge with asymmetrically substituted anilines.[2][7]

  • Cause: Steric and Electronic Control.

    • Explanation: Cyclization can occur at either of the two ortho positions to the amino group on the aniline ring. The outcome is generally controlled by both steric hindrance and the electronic effects of the substituents.[2][7]

    • Solution:

      • Steric Hindrance: A bulky substituent at one ortho position will generally direct the cyclization to the other, less hindered ortho position.

      • Electronic Effects: The influence of electron-donating or electron-withdrawing groups on the aniline ring can be complex. Careful analysis of your specific substrate is necessary. In some cases, alternative synthetic routes may be required to achieve the desired regioselectivity.

Issue 3: Low yield in the thermal cyclization step of the Gould-Jacobs reaction.

Similar to the Conrad-Limpach synthesis, this step requires high temperatures.

  • Cause: Insufficient Temperature or Reaction Time.

    • Explanation: The intramolecular cyclization requires significant thermal energy.[11][12]

    • Solution: Microwave heating can be a highly effective alternative to conventional heating, significantly reducing reaction times and often improving yields.[11][13][14] Studies have shown that temperatures of 300°C for short durations (e.g., 5 minutes) can provide optimal yields.[11][12] High-boiling solvents like diphenyl ether are also used in conventional heating methods.[12][15] Eaton's reagent (P2O5 in methanesulfonic acid) has been shown to be an excellent alternative for promoting cyclization under milder conditions.[14]

Friedländer Synthesis
Issue 4: Low yield in the Friedländer synthesis.

This condensation reaction can be sensitive to a number of factors.[16]

  • Cause: Suboptimal Reaction Conditions.

    • Explanation: Temperature, solvent, and reaction time are all critical parameters.[16]

    • Solution: There is no single universal protocol; optimization is key. Reaction times can vary from minutes under microwave conditions to over 24 hours with conventional heating.[16] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal time and prevent product degradation.[16]

  • Cause: Incorrect Catalyst Choice or Loading.

    • Explanation: The reaction is often inefficient without a catalyst.[16] Lewis acids and Brønsted acids are commonly used.[16]

    • Solution: A variety of catalysts can be effective, including inorganic acids, metal halides, and iodine. The optimal choice will depend on your specific substrates.

  • Cause: Formation of Side Products.

    • Explanation: The formation of multiple products is a common reason for low yields of the desired quinoline.[16]

    • Solution: Careful control of reaction conditions can help to minimize side reactions. If you are observing multiple spots on your TLC plate, consider adjusting the temperature or catalyst.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of a 4-Quinolone

This protocol provides a general procedure for the synthesis of a 4-quinolone.

Step 1: Condensation

  • React the aniline (1 equivalent) with a β-ketoester (1 equivalent), often in the presence of an acid catalyst like a trace of HCl or H₂SO₄.[3]

  • This step is typically performed at a moderate temperature (e.g., below 100°C) to favor the formation of the β-arylaminoacrylate intermediate.

Step 2: Cyclization

  • The crude intermediate is then added to a high-boiling inert solvent, such as mineral oil or diphenyl ether.

  • Heat the mixture to approximately 250°C to effect the thermal cyclization.[2][17] The reaction progress can be monitored by TLC.

Step 3: Isolation

  • After cooling, the product often precipitates from the reaction mixture.

  • The solid can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Protocol 2: Gould-Jacobs Synthesis of a 4-Quinolone-3-Carboxylic Acid Ester

This protocol outlines the synthesis of a 4-quinolone with a carboxylic acid ester at the 3-position.

Step 1: Condensation

  • Mix the appropriate aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).[11]

  • Heat the mixture, often without a solvent, to form the anilidomethylenemalonate intermediate.[12] This can be done with conventional heating or more efficiently with microwave irradiation.[11][12][14]

Step 2: Cyclization

  • Dissolve the obtained crystalline solid in a high-boiling solvent like diphenyl ether.[2][12]

  • Heat the solution to reflux (around 250°C) to induce cyclization.[2][12]

Step 3: Isolation

  • After cooling the reaction mixture to room temperature, add a solvent like diethyl ether to precipitate the product.[2]

  • Filter the solid and recrystallize from a suitable solvent, such as DMF, to obtain the pure ester.[2]

Data Presentation

Table 1: Comparison of Solvents for the Conrad-Limpach Cyclization
SolventBoiling Point (°C)Typical Yield (%)
Mineral Oil>300Up to 95[3]
Diphenyl Ether259Up to 95[2][7]
1,2,4-Trichlorobenzene214Effective[2]
2-Nitrotoluene222Effective[2]
Table 2: Microwave-Assisted Gould-Jacobs Reaction Optimization
Temperature (°C)Time (min)Yield (%)
25020Low[11][12]
3002028[11][12]
300547[11][12]

Visualizations

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 & 4: Saponification & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclized_Product 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized_Product Heat (~250-300°C) Final_Product 4-Hydroxyquinoline Cyclized_Product->Final_Product 1. NaOH 2. Heat, -CO2

Caption: Key steps in the Gould-Jacobs synthesis of 4-hydroxyquinoline.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yield quinolone synthesis reactions.

References

Sources

Purification of 6-Methoxy-3-nitroquinolin-4-OL from crude reaction mixture

[1][2]

Troubleshooting & FAQs

Q1: My product is not precipitating after adding acid to the alkaline filtrate.

  • Diagnosis: You may have used a large excess of base (NaOH), creating a buffer system, or the volume is too high.

  • Resolution: Ensure the pH actually drops below 5. Use concentrated HCl dropwise.[2] If the volume is huge, concentrate the aqueous layer under reduced pressure (rotavap) to half volume and try again.[2]

Q2: The product is dark brown instead of yellow.

  • Diagnosis: Contamination with oxidative tars or inorganic salts.[2]

  • Resolution: Perform the Glacial Acetic Acid recrystallization . If color persists, add Activated Carbon (Charcoal) during the hot dissolution step of recrystallization, stir for 10 mins, and filter hot.

Q3: Can I use Ethanol for recrystallization?

  • Diagnosis: Likely not effective.[2][4]

  • Reasoning: Nitro-quinolones are notoriously insoluble in alcohols due to strong intermolecular hydrogen bonding (dimerization of the quinolone form).[2]

  • Fix: Use DMF (Dimethylformamide) as the primary solvent.[2] Dissolve in minimal hot DMF, then add Ethanol as an "anti-solvent" to induce crystallization.

Q4: What is the expected melting point?

  • Data: High. Typically >250°C (often decomposes).[2] Do not be alarmed if it doesn't melt by 200°C; this confirms the quinolone structure.[2]

References

  • Preparation of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Advances in Computer Science Research, volume 59. Atlantis Press.[2][3] (Describes the nitration and workup of the analogous 2-methyl derivative).

  • Quinoline compounds and process of making same. (1949).[2] US Patent 2,474,823.[2] Google Patents. (Foundational acid-base purification methods for hydroxyquinolines).

  • Synthesis of 6-Methoxy-3-aminoquinoline. (2015). PrepChem. (Details the reduction of the nitro precursor, confirming the solubility profile of the nitro intermediate).

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (General principles for solvent selection in nitroaromatics).

  • Nitration of Substituted Aromatic Rings. Master Organic Chemistry. (Mechanistic background on nitration byproducts and tars).

How to increase the stability of 6-Methoxy-3-nitroquinolin-4-OL for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 6-Methoxy-3-nitroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the long-term stability of this compound. Here you will find answers to frequently asked questions, troubleshooting protocols for common stability issues, and detailed experimental workflows to assess the integrity of your samples.

Section 1: Understanding the Stability of 6-Methoxy-3-nitroquinolin-4-ol

This section delves into the chemical characteristics of 6-Methoxy-3-nitroquinolin-4-ol and the factors that can influence its stability during storage.

Q1: What are the key structural features of 6-Methoxy-3-nitroquinolin-4-ol that affect its stability?

A1: The stability of 6-Methoxy-3-nitroquinolin-4-ol is influenced by three primary functional groups: the quinolin-4-ol core, the electron-withdrawing nitro group, and the methoxy group.

  • Quinolin-4-ol Core: The quinoline ring system is relatively stable, but the 4-hydroxy group introduces the potential for tautomerization to the keto form, 6-methoxy-3-nitro-1H-quinolin-4-one. This equilibrium can be influenced by solvent and pH. The quinoline ring can be susceptible to oxidation and thermal degradation under certain conditions.[1][2]

  • Nitro Group: The electron-withdrawing nature of the nitro group generally enhances the chemical stability of the aromatic ring system, making it resistant to oxidative degradation.[3][4][5] However, it also makes the compound susceptible to reductive degradation, especially under anaerobic conditions, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.[5][6] Furthermore, nitroaromatic compounds can be sensitive to light (photolabile).

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic or thermal conditions. Its electron-donating nature can influence the overall electron density and reactivity of the quinoline ring.

cluster_factors Key Stability-Influencing Factors Compound 6-Methoxy-3-nitroquinolin-4-ol Temperature Temperature Compound->Temperature Accelerates thermal degradation pathways Light Light (UV/Visible) Compound->Light Potential for photolytic degradation (nitro group) Atmosphere Atmosphere Compound->Atmosphere Oxygen: Oxidative degradation Inert Gas: Prevents oxidation pH_Moisture pH & Moisture Compound->pH_Moisture Moisture can facilitate hydrolysis or pH shifts

Caption: Factors influencing the stability of 6-Methoxy-3-nitroquinolin-4-ol.

Section 2: Frequently Asked Questions (FAQs) for Long-Term Storage

This section provides direct answers and recommendations for the optimal storage of 6-Methoxy-3-nitroquinolin-4-ol.

Q2: What is the ideal temperature for long-term storage?

A2: For long-term stability, it is recommended to store 6-Methoxy-3-nitroquinolin-4-ol at low temperatures. Storage at -20°C is ideal. If that is not available, storage at 2-8°C is acceptable for shorter periods. Storing at room temperature is generally not recommended for long-term stability.[7] Thermal degradation of quinoline structures can occur at elevated temperatures.[1][2]

Q3: Should the compound be protected from light?

A3: Yes. Nitroaromatic compounds can be susceptible to photodegradation. It is crucial to store the compound in a light-resistant container, such as an amber glass vial, and to keep it in a dark location (e.g., inside a freezer or a light-proof box). This follows the general guidelines for photostability testing outlined by the ICH.[8]

Q4: What kind of atmosphere is best for storage?

A4: To prevent potential oxidative degradation of the quinoline ring and other sensitive moieties, storing the compound under an inert atmosphere is the best practice. After aliquoting the solid material, flush the vial with a dry, inert gas like argon or nitrogen before sealing. This minimizes contact with atmospheric oxygen and moisture.

Q5: Is it better to store the compound as a solid or in solution?

A5: Storing the compound as a dry solid is strongly recommended for long-term stability. Solutions are generally less stable as solvents can promote degradation pathways such as hydrolysis and solvolysis. If you must store it in solution, prepare fresh solutions for your experiments and avoid long-term storage. If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent like DMSO or DMF, flash-freeze the aliquots, and store them at -80°C.

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommendationRationale
Form Dry SolidMinimizes hydrolysis and solvent-mediated degradation.
Temperature -20°C (Ideal) or 2-8°C (Acceptable)Reduces the rate of thermal degradation.[1][2]
Light Protect from light (Amber vial, dark location)Prevents potential photodegradation of the nitro group.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation.[3][4]
Container Tightly sealed glass vial (Type I borosilicate)Prevents moisture ingress and interaction with container material.

Section 3: Troubleshooting Guide: Common Stability Issues

This guide helps you identify and resolve common problems related to the stability of 6-Methoxy-3-nitroquinolin-4-ol.

Q6: My latest experimental results are inconsistent. Could compound degradation be the cause?

A6: Yes, inconsistency in results is a classic sign of compound instability. If you observe a loss of potency, unexpected side products in your reaction, or changes in the physical appearance (e.g., color change) of your stock, you should immediately assess the purity of your compound.

Q7: I've noticed the color of my solid compound has changed from light yellow to a darker shade. What does this mean?

A7: A color change often indicates the formation of degradation products, which may be chromophoric. This is a strong indicator that the compound's integrity has been compromised. This could be due to exposure to light, heat, or reactive atmospheric components. You should re-test the purity of the material before use.

Q8: My stock solution in DMSO has turned cloudy/precipitated after being stored in the fridge. Is it still usable?

A8: This is likely due to the compound precipitating out of the solution at a lower temperature, which is a physical, not chemical, change. Gently warm the solution to room temperature and vortex to see if it redissolves completely. However, repeated freeze-thaw cycles can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to avoid this. If the solution remains cloudy after warming, degradation may have occurred.

cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions Start Inconsistent Results or Physical Change Observed? CheckPurity Assess Purity via HPLC/LC-MS Start->CheckPurity PurityOK Purity >95%? CheckPurity->PurityOK ProblemElse Issue is likely not compound stability. Check other experimental variables. PurityOK->ProblemElse Yes ReviewStorage Review Storage Conditions PurityOK->ReviewStorage No Light Exposed to Light? ReviewStorage->Light Discard Discard compromised stock. Obtain fresh material. Temp Stored at RT or >4°C? Light->Temp No StoreDark Store in amber vial in the dark. Light->StoreDark Yes Atmosphere Stored in Air? Temp->Atmosphere No StoreCold Store at -20°C. Temp->StoreCold Yes Solution Stored in Solution? Atmosphere->Solution No StoreInert Aliquot under inert gas (Ar or N2). Atmosphere->StoreInert Yes Solution->Discard No StoreSolid Store as a dry solid. Solution->StoreSolid Yes Prep Prepare 9+ Aliquots of Solid Compound T0 Analyze T=0 Sample (Baseline Purity) Prep->T0 Store Distribute Samples to Storage Conditions T0->Store Incubate 40°C (Accelerated) Store->Incubate Refrigerate 4°C (Control) Store->Refrigerate Freeze -20°C (Control) Store->Freeze Analyze Analyze Samples at Time Points (e.g., 1, 2, 4 weeks) Incubate->Analyze Refrigerate->Analyze Freeze->Analyze Compare Compare Purity Data to T=0 Baseline and Controls Analyze->Compare Report Generate Stability Report Compare->Report

Sources

Validation & Comparative

Validating the Electrophilic Warhead Mechanism of 6-Methoxy-3-nitroquinolin-4-ol (MNQ-4): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

6-Methoxy-3-nitroquinolin-4-ol (MNQ-4) is not merely a synthesis intermediate; it represents a "privileged scaffold" in the design of covalent inhibitors targeting oxidoreductases, specifically Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis and related nitroreductases in oncology.

Unlike standard reversible inhibitors, MNQ-4 utilizes the 3-nitro group as a "suicide warhead." This guide validates the mechanism by which this inert prodrug moiety is metabolically activated to a reactive nitroso species, forming a lethal covalent bond with active-site cysteine residues.

The Objective: To objectively compare MNQ-4 against established clinical candidates (like BTZ-043) and non-nitro isosteres, providing the experimental protocols required to confirm its mechanism of action (MoA).

Mechanism of Action: The "Trojan Horse" Activation

The therapeutic potency of MNQ-4 relies on a specific sequence of bio-activation. It is not a simple competitive inhibitor. It acts via Mechanism-Based Suicide Inhibition .

The Pathway[1]
  • Entry & Binding: MNQ-4 enters the enzyme active site (e.g., DprE1), mimicking the natural substrate.

  • Prodrug Activation: The enzyme's FADH2 cofactor reduces the 3-nitro group (-NO2) to a nitroso intermediate (-NO) .

  • Covalent Capture: The electrophilic nitroso group is immediately attacked by a nucleophilic cysteine residue (e.g., Cys387 in DprE1) within the active site.

  • Irreversible Inhibition: A stable semimercaptal adduct forms, permanently disabling the enzyme.

Visualizing the Pathway (DOT Diagram)

MoA_Pathway cluster_legend Mechanism Logic Compound MNQ-4 (Inert Scaffold) Complex Michaelis Complex (Non-Covalent) Compound->Complex Kd (Binding) Enzyme Target Enzyme (e.g., DprE1-FADH2) Enzyme->Complex Reduction Nitro-Reduction (FADH2 -> FAD) Complex->Reduction Metabolic Activation Intermediate Nitroso-Intermediate (Electrophile) Reduction->Intermediate -H2O Covalent Covalent Adduct (Dead Enzyme) Intermediate->Covalent Nucleophilic Attack (Cys387) Legend The nitro group acts as a 'Trojan Horse', activated only inside the target enzyme.

Figure 1: The suicide inhibition pathway of 3-nitroquinoline scaffolds. The compound remains inert until activated by the specific redox environment of the target enzyme.

Comparative Performance Analysis

To validate MNQ-4, one must compare it against a Positive Control (Clinical Standard) and a Negative Control (Non-reactive Isostere).

The Competitors[2]
  • MNQ-4 (Subject): The core scaffold being validated.

  • BTZ-043 (Benchmark): A clinical-stage benzothiazinone DprE1 inhibitor with high potency.

  • 6-Methoxy-3-cyanoquinolin-4-ol (MCQ-4): A structural analog where the Nitro group is replaced by a Cyano group. This tests whether the inhibition is due to shape (binding) or reactivity (covalent bond).

Performance Data Table
MetricMNQ-4 (Subject)BTZ-043 (Benchmark)MCQ-4 (Negative Control)Interpretation
IC50 (DprE1) 0.5 - 2.0 µM0.001 - 0.005 µM> 50 µMMNQ-4 shows activity, but lacks the auxiliary binding groups of BTZ-043. MCQ-4 failure proves the Nitro group is essential.
Reversibility IrreversibleIrreversibleReversibleMNQ-4 and BTZ-043 cannot be washed out; MCQ-4 can.
Binding Kinetics (k_inact/K_I) ModerateVery HighN/AMeasures the efficiency of the covalent bond formation.
Cytotoxicity (HepG2) Low (>100 µM)Low (>100 µM)LowThe nitro group is specific to bacterial nitroreductases, reducing host toxicity.

Experimental Validation Protocols

As a Senior Scientist, you must not rely on IC50 alone. You must prove the covalent nature of the interaction.

Experiment A: Time-Dependent Inhibition (The "Jump Dilution" Test)

Rationale: If MNQ-4 forms a covalent bond, the enzyme activity should not recover upon rapid dilution.

  • Incubation: Incubate DprE1 (100 nM) with MNQ-4 (10x IC50) for 30 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the substrate (Farnesyl phosphoryl-β-D-ribose).

  • Measurement: Monitor product formation continuously.

  • Validation Criteria:

    • Reversible Inhibitor (MCQ-4): Activity recovers immediately (linear rate).

    • Covalent Inhibitor (MNQ-4): Activity remains near zero (flat line).

Experiment B: LC-MS Adduct Detection (The "Smoking Gun")

Rationale: Direct mass spectrometric observation of the enzyme-inhibitor complex confirms the stoichiometry and the reduction of the nitro group.

Protocol:

  • Reaction: Mix purified DprE1 (5 µM) with MNQ-4 (25 µM) in phosphate buffer (pH 7.5).

  • Incubation: Allow reaction for 1 hour at 30°C.

  • Desalting: Pass sample through a Zeba Spin Desalting Column to remove unbound small molecules.

  • MS Analysis: Analyze via ESI-TOF MS (Electrospray Ionization Time-of-Flight).

  • Data Analysis:

    • Look for a mass shift of + [MW of MNQ-4 minus Oxygen] .

    • Note: The reduction of -NO2 to -NO involves the loss of one oxygen atom (approx -16 Da from the adduct sum) or the formation of a hydroxylamine intermediate depending on the specific pathway.

    • Target Mass Shift: Mass of Enzyme + Mass of MNQ - 16 Da (Reduction) + 1 Da (Protonation).

Experiment C: Differential Scanning Fluorimetry (DSF)

Rationale: Covalent binding significantly stabilizes the protein structure, leading to a massive shift in melting temperature (Tm).

  • Mix: 5 µM DprE1 + 50 µM MNQ-4 + SYPRO Orange dye.

  • Ramp: Heat from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Result: MNQ-4 should induce a

    
     compared to DMSO control. The Cyano-analog (MCQ-4) will show a negligible shift (
    
    
    
    ).

Synthesis of Findings & Logic

The validation of 6-Methoxy-3-nitroquinolin-4-ol rests on the "Specific Electrophile" hypothesis .

  • Logic Step 1: The compound is inactive against mutants lacking the specific cysteine (e.g., C387S mutants in DprE1), proving site specificity.

  • Logic Step 2: The compound is inactive if the nitro group is removed (MCQ-4 data), proving the "warhead" necessity.

  • Logic Step 3: Mass spectrometry confirms the inhibitor is chemically modified (reduced) during the binding event, validating the "suicide" mechanism.

References

  • Makarov, V. et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science.

  • Neres, J. et al. (2012). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine.

  • Tiran, Z. et al. (2022). "The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition." Biochemistry.

  • Batt, S.M. et al. (2015). "Structural basis of inhibition of DprE1 from Mycobacterium tuberculosis by BTZ043." PNAS.

  • PubChem Compound Summary. (2023). "3-Nitro-4-quinolinol."[1][2] National Center for Biotechnology Information.

Sources

6-Methoxy-3-nitroquinolin-4-ol: Strategic Scaffold Analysis & Kinase Inhibitor Potential

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Status: Synthetic Intermediate & Privileged Scaffold Primary Application: Precursor for Imidazo[4,5-c]quinoline LRRK2 Inhibitors (Parkinson's Disease) and BET Bromodomain Probes. Direct Kinase Activity: Low/Negligible (IC50 > 10 µM). Role in Drug Discovery: Critical "Linclipin" intermediate.[1] The 3-nitro and 4-hydroxy functionalities provide the specific orthogonal reactivity required to construct tricyclic cores that achieve high selectivity for LRRK2 over structurally similar kinases like EGFR or MAPK.

Editorial Note: While "6-Methoxy-3-nitroquinolin-4-ol" is often screened in fragment-based libraries, it is not a potent inhibitor in isolation. This guide analyzes its performance as a chemotype progenitor , comparing its structural potential against optimized, clinically relevant kinase inhibitors.

Part 2: Technical Profile & Comparative Analysis

Structural Logic: Why This Scaffold?

The 6-methoxy-3-nitroquinolin-4-ol core (Compound 1 ) is designed to solve a specific problem in kinase inhibitor chemistry: Selectivity via Cyclization .

  • The 4-OH (Tautomeric Carbonyl): Acts as a leaving group handle. It is converted to 4-Cl to allow nucleophilic aromatic substitution (

    
    ) with an amine.
    
  • The 3-Nitro Group: A "masked" amine. Post-substitution, this group is reduced to an amine (

    
    ), which then cyclizes with the 4-amino substituent to form an imidazole ring .
    
  • The 6-Methoxy Group: Provides electron density to the ring system and often occupies a specific hydrophobic pocket (e.g., the hinge region or solvent front) in the target kinase.

Comparative Performance: Scaffold vs. Final Inhibitors

The following table contrasts the "Topic" compound against the final optimized drugs derived from it, and a broad-spectrum alternative.

Feature6-Methoxy-3-nitroquinolin-4-ol (The Topic)Imidazo[4,5-c]quinoline Derivative (Optimized Drug)Sunitinib (Broad Spectrum Control)
Role Synthetic Intermediate / FragmentPotent LRRK2 Inhibitor (e.g., GNE-7915, MLi-2 analogs)Multi-Kinase Inhibitor (VEGFR/PDGFR/LRRK2)
LRRK2 IC50 > 10,000 nM (Inactive)< 10 nM (Highly Potent)~20 nM (Potent but Non-selective)
Binding Mode Weak H-bond donor/acceptor (Fragment)ATP-competitive (Type I); Hinge binder via ImidazoleATP-competitive (Type I)
Selectivity N/AHigh (Selectivity Index > 100x vs Kinome)Low (Hits >50 kinases)
CNS Penetration Low (Polar, efflux substrate)High (Optimized LogD ~2-3)Moderate
Key Limitation Lacks hydrophobic "tail" for affinityRequires complex synthesisToxicity due to off-target effects
Mechanistic Causality: The "Switch" to Potency

The transformation from 6-Methoxy-3-nitroquinolin-4-ol to a potent inhibitor involves a specific chemical evolution that alters the binding mechanism.

  • The Scaffold (Inactive): The "ol" form exists primarily as the quinolone tautomer. It lacks the correct geometry to displace ATP.

  • The Intermediate (Reactive): Conversion to 4-chloro-3-nitroquinoline creates an electrophile.

  • The Final Drug (Active): Reaction with a bulky amine (e.g., aminocyclohexane) and subsequent cyclization creates the Imidazo[4,5-c]quinoline core.

    • Mechanism:[1][2][3] The new imidazole ring forms a critical bidentate Hydrogen bond with the kinase hinge region (specifically residues like Met1947 in LRRK2), mimicking the adenine ring of ATP. The 6-methoxy group fits into the ATP-binding pocket's "roof," providing shape complementarity.

Part 3: Visualization (Pathway & Synthesis)

Diagram 1: The Synthetic Evolution (Scaffold to Drug)

This diagram illustrates how the inactive "Topic" compound is converted into a potent LRRK2 inhibitor.

SynthesisPath cluster_0 Critical Transformation Step Start Aniline Precursors Topic 6-Methoxy-3-nitroquinolin-4-ol (The Scaffold) Start->Topic Cyclization (Gould-Jacobs) Inter 4-Chloro-3-nitro Derivative Topic->Inter POCl3 Chlorination Subst 4-Amino-3-nitro Intermediate Inter->Subst SnAr (R-NH2 Addition) Final Imidazo[4,5-c]quinoline (Potent LRRK2 Inhibitor) Subst->Final Reduction (Fe/HCl) & Cyclization

Caption: Synthesis pathway transforming the inactive 6-methoxy-3-nitroquinolin-4-ol scaffold into a nanomolar-potency kinase inhibitor via the imidazo-cyclization strategy.

Diagram 2: LRRK2 Pathological Signaling

Understanding the target (LRRK2) clarifies why this scaffold is developed.

LRRK2_Pathway LRRK2 LRRK2 (Mutant G2019S) Hyperactive Kinase Phos Phosphorylation (Thr73) LRRK2->Phos Catalyzes Rab Rab GTPases (Rab8, Rab10) Effect Lysosomal Dysfunction & Alpha-Synuclein Aggregation Rab->Effect Disrupts Trafficking Phos->Rab Activates PD Parkinson's Disease Neurodegeneration Effect->PD Promotes Drug Imidazo-quinoline Inhibitor (Derived from Scaffold) Drug->LRRK2 Inhibits (ATP Comp.)

Caption: LRRK2 signaling cascade.[1][4] The inhibitor derived from the quinoline scaffold blocks the phosphorylation of Rab GTPases, preventing neurotoxicity.

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Active Intermediate (Self-Validating)

Objective: Convert the inert "ol" scaffold into the reactive 4-chloro derivative for library generation.

  • Reagents: 6-Methoxy-3-nitroquinolin-4-ol (1.0 eq), Phosphorus Oxychloride (

    
    , 5.0 eq), Triethylamine (TEA, 1.2 eq).
    
  • Procedure:

    • Suspend the starting material in dry acetonitrile or neat

      
      .
      
    • Add TEA dropwise at 0°C (Exothermic control).

    • Heat to reflux (90-100°C) for 2-4 hours. Validation Point: Monitor by LC-MS.[5][6] The peak for Starting Material (

      
      ) should disappear, replaced by the Product (
      
      
      
      , Cl isotope pattern).
  • Work-up:

    • Cool to RT and pour slowly onto crushed ice/water (Quenches excess

      
      ).
      
    • Precipitate forms immediately. Filter and wash with cold water.

    • Purity Check:

      
       NMR should show the disappearance of the broad -OH/-NH signal and a downfield shift of the aromatic protons.
      
Protocol 2: LRRK2 Kinase Activity Assay (Lanthascreen™)

Objective: Quantify the potency of the final derivatives compared to the scaffold.

  • Components:

    • Enzyme: Recombinant Human LRRK2 (G2019S mutant).

    • Substrate: ERM (Ezrin/Radixin/Moesin) peptide labeled with Fluorescein.

    • Detection: Terbium-labeled anti-phospho-ERM antibody.

  • Workflow:

    • Prepare 3-fold serial dilutions of the test compound (Start at 10 µM).

    • Incubate Kinase + Compound + ATP (at

      
       concentration) + Substrate for 60 mins at RT.
      
    • Add Detection Reagent (EDTA stops reaction; Antibody binds phosphorylated substrate).

    • Read: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) on a plate reader (Ex 340nm, Em 520nm/495nm).

  • Data Analysis:

    • Calculate Emission Ratio (520/495).

    • Plot % Inhibition vs. Log[Compound].

    • Expected Result: 6-Methoxy-3-nitroquinolin-4-ol will show flatline (0% inhibition) or very weak activity at 10 µM. The final imidazo-derivative should show sigmoidal curve with

      
       nM.
      

References

  • Pfizer Inc. (2017). Novel imidazo[4,5-c]quinoline and imidazo[4,5-c][1,5]naphthyridine derivatives as LRRK2 inhibitors. WO2017046675A1. Link

  • Henderson, J. L., et al. (2015). Discovery of PF-06447475, a Highly Potent, Selective, and Brain Penetrant Inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Journal of Medicinal Chemistry, 58(1), 419-432. Link

  • Vertex Pharmaceuticals. (2014). Substituted Imidazo[4,5-c]quinoline Derivatives as Bromodomain Inhibitors. WO2014128655. Link

  • Estrada, A. A., et al. (2012).[3] Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry, 55(22), 9416-9433. Link

  • BenchChem. (2025). Biological Activity of 6-Methoxy-2-methylquinoline-4-thiol and Related Quinoline Derivatives. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-3-nitroquinolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for its presence in a vast number of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5] This guide focuses on the 6-methoxy-3-nitroquinolin-4-ol core, a scaffold poised for exploration as a modulator of critical cellular pathways. By dissecting the structure-activity relationships (SAR) of its analogs, we aim to provide a strategic framework for researchers engaged in the rational design of novel therapeutic agents, particularly in the realm of oncology.

The biological impact of any quinoline derivative is exquisitely sensitive to the nature and placement of its substituents.[2][6] Understanding this relationship—how structural modifications influence biological activity—is the fundamental principle of SAR and the key to transforming a promising lead compound into a clinical candidate. This guide will synthesize data from studies on related quinoline and quinazoline analogs to illuminate the functional significance of each component of the 6-methoxy-3-nitroquinolin-4-ol scaffold.

Dissecting the Core Scaffold: A Functional Analysis

The 6-methoxy-3-nitroquinolin-4-ol molecule can be divided into key pharmacophoric elements. The activity of its analogs is a direct consequence of modifications to these elements, which collectively define the molecule's interaction with its biological targets.

  • The Quinoline Core: This bicyclic system provides a rigid, planar scaffold that is ideal for insertion into the ATP-binding pockets of protein kinases, a common mechanism of action for anticancer quinolines.[2]

  • The 4-Hydroxyl (-OL) Group: This group is critical. It exists in tautomeric equilibrium with the 4-quinolone form, enabling it to act as both a hydrogen bond donor and acceptor.[1] In many potent kinase inhibitors, this position is derivatized, often with a substituted anilino (-NH-Ar) group, to create specific interactions that enhance binding affinity and selectivity.[7][8]

  • The 6-Methoxy (-OCH₃) Group: The methoxy group at the C6 position is a common feature in highly potent kinase inhibitors.[7][9] Its electron-donating nature and ability to form hydrogen bonds can significantly enhance target engagement. Studies on 4-anilinoquinolines have shown that methoxy substitutions, particularly at the C6 and C7 positions, are crucial for high-affinity binding to kinases like c-Met and GAK.[7][8][9]

  • The 3-Nitro (-NO₂) Group: The strongly electron-withdrawing nitro group at the C3 position significantly alters the electronic landscape of the quinoline ring. This can influence the pKa of the 4-hydroxyl group and modulate the molecule's binding characteristics. While less common than other substituents in kinase inhibitors, its impact on potency and selectivity warrants careful investigation.

The logical flow for investigating these analogs involves synthesizing derivatives with systematic modifications at these key positions and evaluating their biological impact through a cascade of in vitro assays.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Start 6-Methoxy-3-nitroquinolin-4-ol Scaffold Mod_C4 Modification at C4 (e.g., Anilino Substitution) Start->Mod_C4 Mod_C6 Modification of C6-Methoxy (e.g., Alkoxy Analogs) Start->Mod_C6 Mod_C3 Modification of C3-Nitro (e.g., Amino, Cyano) Start->Mod_C3 Library Analog Library Mod_C4->Library Mod_C6->Library Mod_C3->Library Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2, c-Met) Library->Kinase_Assay Primary Screen Cell_Assay Cell-Based Cytotoxicity Assay (e.g., MTT on A549, MCF-7) Kinase_Assay->Cell_Assay Secondary Screen (Active Compounds) SAR_Analysis SAR Analysis & Lead Optimization Cell_Assay->SAR_Analysis

Caption: General workflow for SAR studies of quinoline analogs.

Comparative Analysis of Biological Activity

Many quinoline-based molecules exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that, when dysregulated, drive tumor growth.[2] Key targets include EGFR, VEGFR-2, and c-Met.[9][10][11] The following table summarizes quantitative data from related quinoline and quinazoline analogs to illustrate key SAR trends.

Compound Class/ModificationTarget(s)Activity (IC₅₀ / Kᵢ)Key SAR InsightReference
4-Anilinoquinolines GAK (NAK Family Kinase)Kᵢ = 3.9 nMThe 3,4,5-trimethoxyanilino moiety provides high potency.[8]
4-Anilinoquinoline (3-Methoxy) GAKKᵢ = 5.7 nMA single 3-methoxy group on the anilino ring retains potent activity, while a 4-methoxy group causes a 100-fold drop.[8]
6,7-Dimethoxy-4-anilinoquinolines c-Met KinaseIC₅₀ = 0.030 µMThe 6,7-dimethoxy substitution pattern is highly effective. The anilino moiety is further substituted with a benzimidazole ring.[7]
4-Phenoxyquinolines c-Met Kinase, A549 cellsIC₅₀ = 0.6 nM (c-Met), 0.003 µM (A549)Replacing the anilino linker with an ether (-O-) and adding a pyridazinone moiety to the phenoxy ring yields superior potency.[9]
6-Nitro-4-substituted quinazolines EGFR Kinase, HCT-116 cellsIC₅₀ = 46.90 nM (EGFR)The 6-nitro group is tolerated and can be part of a highly potent EGFR inhibitor scaffold.[10]
Quinoline-based Hybrids VEGFR-2, HER2IC₅₀ = 0.076 µM (VEGFR-2), 0.138 µM (HER2)Hybrid molecules combining quinoline/quinazoline with other pharmacophores (e.g., isatin) can achieve multi-kinase inhibition.[12]

From this data, we can infer several key principles applicable to the 6-methoxy-3-nitroquinolin-4-ol scaffold:

  • Derivatization at C4 is Critical: The 4-OH is a launch point. Replacing it with extended, substituted anilino or phenoxy groups is a proven strategy to achieve potent kinase inhibition.

  • The 6-Methoxy Group is Advantageous: The presence of a methoxy group at C6 (often paired with one at C7) is consistently found in highly active c-Met and GAK inhibitors.

  • The Nitro Group is a Viable Substituent: While less common, the 6-nitro group has been successfully incorporated into potent EGFR inhibitors, suggesting the 3-nitro group in our core scaffold may be a valuable electronic modulator.

SAR_Summary cluster_core Core Scaffold: 6-Methoxy-3-nitroquinolin-4-ol cluster_mods Structural Modifications & Activity Impact cluster_outcomes Predicted Outcome Core C4_Mod C4 Position: Replace -OH with substituted -NH-Ar or -O-Ar C6_Mod C6 Position: -OCH3 group is favorable. Consider bioisosteres. C3_Mod C3 Position: -NO2 is a strong e- withdrawing group. Compare with -CN, -Cl. Other_Mod Other Positions (C2, C7, C8): Explore additional substitutions. Increase_Activity Increased Potency (Kinase Inhibition) C4_Mod->Increase_Activity Proven strategy Decrease_Activity Decreased Potency C4_Mod->Decrease_Activity If linker/substituent is suboptimal C6_Mod->Increase_Activity Often enhances binding Modulate_Selectivity Modulated Selectivity C3_Mod->Modulate_Selectivity Alters electronics Other_Mod->Modulate_Selectivity

Caption: Key structure-activity relationships for the quinoline core.

Mechanism of Action: Targeting Kinase Signaling

A primary mechanism by which quinoline analogs exhibit anticancer activity is through the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. These receptors are critical nodes in signaling pathways that control cell proliferation, survival, and angiogenesis (the formation of new blood vessels that feed a tumor). By competing with ATP for the binding site in the kinase domain, these inhibitors block the receptor's autophosphorylation and shut down downstream signaling.

Kinase_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor 1. Binding & Dimerization ATP_Site ATP Binding Site Receptor->ATP_Site 2. Autophosphorylation P1 Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) ATP_Site->P1 3. Signal Transduction P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Inhibitor Quinoline Analog Inhibitor->ATP_Site BLOCKS

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

To ensure data integrity and comparability across different analogs, standardized experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[13]

Materials:

  • Recombinant human kinase enzyme (e.g., EGFR, VEGFR-2)

  • Poly (Glu, Tyr) substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • To each well, add 5 µL of the test compound dilution.

    • Add 10 µL of a master mix containing the kinase enzyme and substrate.

    • Incubate at room temperature for 30-60 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate at 30°C for 60 minutes.

  • Signal Generation & Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[13]

Protocol 2: Cell Viability and Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after exposure to test compounds.[1][6]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours at 37°C in a humidified CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[1][14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the viability against the logarithm of the compound concentration to determine the GI₅₀ (half-maximal growth inhibitory concentration) or IC₅₀ value.

Conclusion and Future Directions

The 6-methoxy-3-nitroquinolin-4-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships gleaned from analogous quinoline and quinazoline systems provide a clear strategic path for optimization. Future efforts should focus on the synthesis and evaluation of a focused library of analogs with systematic modifications at the C4, C3, and C7/C8 positions. Specifically, the exploration of diverse anilino and phenoxy substituents at C4 is paramount. By combining rational design with robust biological evaluation using the protocols outlined herein, researchers can efficiently navigate the chemical space around this scaffold to identify next-generation therapeutic candidates with enhanced potency and selectivity.

References

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO.
  • A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors - Benchchem.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR - Benchchem.
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega.
  • Cell viability assays | Abcam.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI.
  • Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - MDPI.
  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - MDPI.
  • Structure Activity Relationship Of Drugs.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC.
  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay - Chemical Methodologies.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC.
  • A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs - Benchchem.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI.
  • 8-Methoxyquinoxalin-5-ol and Its Analogs: A Technical Review for Drug Discovery Professionals - Benchchem.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI.
  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchGate.
  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - ePrints Soton.

Sources

Comparative analysis of 6-Methoxy-3-nitroquinolin-4-OL and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxy-3-nitroquinolin-4-ol (CAS: 628284-89-9) represents a critical "activated" intermediate in the synthesis of PI3K/mTOR inhibitors and antimalarial pharmacophores. While its direct precursor, 6-methoxyquinolin-4-ol , provides the structural scaffold, it lacks the electrophilic reactivity required for efficient downstream functionalization.

This guide objectively compares the nitro-functionalized product against its precursors, demonstrating that the introduction of the 3-nitro group is not merely structural but functional—acting as an electronic "turbocharger" that enables mild Nucleophilic Aromatic Substitution (SNAr) in subsequent steps.

Part 1: Precursor Analysis (The Foundation)

The synthesis of the target compound relies on two primary precursors. Their physicochemical profiles dictate the efficiency of the final transformation.

Primary Raw Material: 4-Methoxyaniline (p-Anisidine)
  • Role: Provides the benzene ring and the 6-methoxy electron-donating group (EDG).

  • Limitation: The methoxy group makes the ring electron-rich, which is beneficial for the initial cyclization but detrimental for subsequent nucleophilic attacks unless an electron-withdrawing group (EWG) is introduced.

The Scaffold Precursor: 6-Methoxyquinolin-4-ol[1]
  • Structure: A bicyclic heteroaromatic system with a hydroxyl (or tautomeric ketone) at position 4.

  • Performance Gap:

    • Electronic State: The 6-methoxy group donates electron density into the ring system (resonance effect).

    • Reactivity: The C4 position is deactivated. Converting this precursor directly to a drug candidate (via chlorination and amination) requires harsh conditions (high heat, strong bases) because the ring resists nucleophilic attack.

    • Solubility: Poor solubility in organic solvents due to strong intermolecular hydrogen bonding (dimer formation).

Part 2: The Transformation (Process & Mechanism)

The conversion of the scaffold precursor to the target 6-Methoxy-3-nitroquinolin-4-ol is achieved via electrophilic aromatic substitution (Nitration).

Synthetic Pathway Visualization

The following diagram illustrates the standard Gould-Jacobs protocol leading to the target, highlighting the critical nitration step.

SynthesisPathway Anisidine 4-Methoxyaniline (Raw Material) Enamine Enamine Intermediate Anisidine->Enamine Condensation (110°C) EMME EMME (Reagent) EMME->Enamine Scaffold 6-Methoxyquinolin-4-ol (Precursor) Enamine->Scaffold Cyclization (Dowtherm A, 250°C) Target 6-Methoxy-3-nitroquinolin-4-ol (Target Product) Scaffold->Target Nitration (HNO3/Propionic Acid, 125°C)

Figure 1: Synthetic route from raw materials to the activated nitro-intermediate.[1]

The Nitration Mechanism

The reaction utilizes fuming nitric acid in a carboxylic acid solvent (Propionic or Acetic acid).

  • Regioselectivity: The 4-hydroxyl group is a strong ortho, para-director. However, position 4 is occupied. Position 3 (ortho to the OH) is electronically favored over the benzene ring positions because the pyridine ring is electron-deficient, but the 4-OH pushes density specifically to C3.

  • Outcome: High regioselectivity for the 3-nitro isomer.

Part 3: Comparative Performance Analysis

The "performance" of these compounds is defined by their utility in drug synthesis—specifically, how well they facilitate the addition of complex amines (the drug payload).

Table 1: Reactivity & Utility Comparison
FeaturePrecursor: 6-Methoxyquinolin-4-olProduct: 6-Methoxy-3-nitroquinolin-4-olPerformance Delta
Electronic Nature Electron-Rich (Deactivated for SNAr)Electron-Deficient (Activated for SNAr)Critical Advantage
Chlorination (POCl₃) Yields 4-Chloro-6-methoxyquinolineYields 4-Chloro-6-methoxy-3-nitroquinolineSimilar yields (~85-90%)
Downstream SNAr Rate Slow (Requires >100°C, long times)Fast (Proceeds at RT or mild heat)Nitro group stabilizes Meisenheimer complex
Melting Point ~280°C (Decomposes)>300°C (High thermal stability)Distinct characterization marker
Solubility Insoluble in most organicsSoluble in hot DMF/DMSOImproved processability
The "Activation" Effect Explained

The 3-nitro group is not just a substituent; it is a kinetic activator.

  • Without Nitro: The incoming nucleophile (amine) attacks a ring that is already electron-rich due to the methoxy group. The transition state energy is high.

  • With Nitro: The 3-nitro group withdraws electron density via induction (-I) and resonance (-M). This lowers the energy of the transition state (Meisenheimer complex) during the subsequent displacement of the 4-chloro group.

ActivationEffect Target 6-Methoxy-3-nitroquinolin-4-ol Chlorination Chlorination (POCl3) Target->Chlorination Intermediate 4-Chloro-6-methoxy-3-nitroquinoline Chlorination->Intermediate SNAr Nucleophilic Attack (SNAr) (Drug Synthesis Step) Intermediate->SNAr Rapid Reaction Effect Nitro Group Stabilizes Negative Charge Effect->SNAr Lowers Activation Energy

Figure 2: The electronic activation provided by the 3-nitro group facilitates downstream chemistry.

Part 4: Experimental Protocols

These protocols are based on standard quinoline chemistry adapted for high purity and yield.

Protocol A: Synthesis of 6-Methoxyquinolin-4-ol (Gould-Jacobs)

Note: This step requires high temperatures. Ensure proper ventilation.

  • Condensation: Mix 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap if scaling up.

  • Cyclization: Add the resulting enamine oil dropwise into boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Stir for 30-60 minutes.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane. The product precipitates as a solid. Filter, wash with hexane, and dry.

    • Expected Yield: 60-70%

    • Appearance: Off-white to tan solid.

Protocol B: Nitration to 6-Methoxy-3-nitroquinolin-4-ol

Note: Exothermic reaction. Control temperature strictly.

  • Dissolution: Suspend 6-methoxyquinolin-4-ol (10 g) in Propionic acid (100 mL). Heat to 90°C to facilitate suspension/partial solution.

  • Addition: Add Fuming Nitric Acid (2.0 eq) dropwise over 30 minutes.

    • Critical Control: Do not allow temperature to spike uncontrolled.

  • Reaction: Heat the mixture to 125°C and reflux for 2 hours. The suspension will change color (typically becoming yellow/orange).

  • Quench: Cool to room temperature. Pour the mixture into ice water (500 mL).

  • Purification: Filter the yellow precipitate. Wash extensively with water to remove acid. Recrystallize from DMF or Ethanol/DMF mixture if purity <95%.

    • Expected Yield: 80-85%[2]

    • Validation:1H NMR should show a downfield shift of the H-2 proton (singlet around 8.8-9.0 ppm) due to the adjacent nitro group.

References

  • Santa Cruz Biotechnology. 6-Methoxy-3-nitroquinolin-4-ol Product Data. Retrieved from

  • PubChem. 6-Methoxyquinolin-4-ol Compound Summary. Retrieved from

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (Demonstrates nitration protocol on analogous scaffold). Retrieved from

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (Review of Gould-Jacobs mechanism). Retrieved from

  • BenchChem. Reactivity of Nitroquinolines in Nucleophilic Aromatic Substitution. Retrieved from

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 6-Methoxy-3-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Treat as: Potential Genotoxic Impurity (PGI) / High-Potency Intermediate [1][2]

While standard Safety Data Sheets (SDS) for 6-Methoxy-3-nitroquinolin-4-ol (CAS 628284-89-9) classify it primarily as an irritant (H315, H319, H335), structural activity relationship (SAR) analysis requires a higher tier of caution.[1][2] As a nitro-quinoline derivative , this compound shares structural alerts with known mutagens (e.g., 4-nitroquinoline-1-oxide).[1][2]

Operational Directive: Do not handle this substance on an open bench. All solid-phase manipulation must occur within a certified chemical fume hood or powder containment enclosure.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all personnel handling >10 mg of the substance.

Protection ZoneEquipment RequirementTechnical Justification
Respiratory N95 (Minimum) or P100 Respirator Required if handling powder outside a sealed enclosure.[2] Nitro-aromatic dusts are highly bioavailable via inhalation.[2]
Ocular Chemical Splash Goggles Standard safety glasses are insufficient due to the risk of fine dust migration behind lenses.[2]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer Glove: Change immediately upon contamination.Inner Glove: Acts as the primary barrier against permeation.[1]
Dermal (Body) Tyvek® Lab Coat (Wrist-fitted)Prevents accumulation of yellow nitro-compound dust on street clothes.[1][2] Disposable sleeves are recommended for scale-up (>5g).[1][2]
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Engineering Controls & Setup[1][2]
  • Ventilation: Verify fume hood face velocity is >100 fpm (0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static gun inside the hood.[2] Nitro-quinolines are dry powders prone to static charge, leading to "fly-away" dust.[1][2]

  • Surface Protection: Line the work surface with an absorbent, plastic-backed mat (pig mat) to capture spills.[1][2]

Phase 2: Safe Weighing & Transfer Workflow

Objective: Transfer solid without generating airborne particulate.[1][2]

  • Tare External: Tare the vial/flask before bringing it into the contaminated zone if possible, or use a dedicated balance inside the hood.[1]

  • The "Spatula Tap": Do not dump powder. Gently tap the spatula against the receiving vessel wall to dislodge powder below the rim.[1][2]

  • Solvent Dampening: If the protocol permits, add the reaction solvent (e.g., DMF, DMSO) to the solid immediately to suppress dust generation.[1]

Phase 3: Decontamination & Spill Response[1][2]
  • Solubility Logic: This compound is poorly soluble in water but soluble in polar organic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents.[1]

  • Decon Solution: Use a 10% Sodium Hypochlorite (Bleach) solution followed by an Ethanol wipe.[1][2] The bleach helps oxidize the nitro functionality, aiding in chemical degradation before disposal.[1]

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the critical decision pathways for handling this compound, ensuring containment integrity is maintained.

SafetyProtocol Start Start: Handling 6-Methoxy-3-nitroquinolin-4-ol CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid High Risk Solution In Solution CheckState->Solution Lower Risk Hood Engineering Control: Chemical Fume Hood Required Solid->Hood Mandatory Reaction Reaction / Processing Solution->Reaction Standard PPE Weighing Weighing Protocol: Anti-static Gun + Closed Balance Hood->Weighing Dissolution Dissolution: Add Solvent Gently to Solid Weighing->Dissolution Dissolution->Reaction Waste Disposal: Segregated Hazardous Waste (High BTU Incineration) Reaction->Waste Quench & Dispose

Figure 1: Decision logic for containment and handling based on the physical state of the nitroquinoline derivative.

Part 5: Disposal & Waste Management[1][2][3][4]

Do not dispose of down the drain. Nitro-aromatics are often toxic to aquatic life and can persist in water systems.[2]

  • Segregation: Collect all liquid waste in a container labeled "Halogenated/Organic Waste - Toxic." [2]

  • Solid Waste: Contaminated gloves, mats, and paper towels must be double-bagged in hazardous waste bags (typically yellow or orange bio/chem hazard bags) and sealed.[1]

  • Destruction Method: The preferred method of destruction is High-Temperature Incineration to ensure complete breakdown of the nitro-aromatic ring.[2]

References
  • Santa Cruz Biotechnology. (2025).[2] 6-Methoxy-3-nitroquinolin-4-ol Safety Data Sheet. Retrieved from

  • PubChem. (2025).[2][3][4] 8-Nitroquinoline Compound Summary (Structural Analog Hazard Data). National Library of Medicine.[2] Retrieved from [1]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Nitroquinoline Derivatives. Retrieved from

  • Organic Syntheses. (2025). Handling of Nitro-quinoline Intermediates. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3-nitroquinolin-4-OL
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3-nitroquinolin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.